6-Methyl-2,3-dihydroquinolin-4(1H)-one CAS number and properties
Technical Whitepaper: 6-Methyl-2,3-dihydroquinolin-4(1H)-one Executive Summary 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9) is a bicyclic nitrogen heterocycle serving as a critical "privileged scaffold" in med...
6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9) is a bicyclic nitrogen heterocycle serving as a critical "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene ring fused to a dihydropyridinone moiety, with a methyl group at the C6 position. This compound is a pivotal intermediate in the synthesis of 1,2,3,4-tetrahydroquinolines , a class of molecules with profound bioactivity, including mTOR inhibition and modulation of epigenetic readers like BRD9.
This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, spectroscopic characterization, and its strategic utility in drug discovery.
Chemical Identity & Physical Properties
The physicochemical profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one defines its handling and solubility parameters in organic synthesis.
Property
Specification
CAS Number
36054-00-9
IUPAC Name
6-Methyl-2,3-dihydro-1H-quinolin-4-one
Synonyms
6-Methyl-4-chromanone (incorrect class but often confused); 6-methyl-1,2,3,4-tetrahydroquinolin-4-one
Molecular Formula
C₁₀H₁₁NO
Molecular Weight
161.20 g/mol
SMILES
CC1=CC=C2NCCC(=O)C2=C1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP
~1.8 (Predicted)
H-Bond Donors/Acceptors
1 Donor / 1 Acceptor
Validated Synthesis Protocol
Methodology: Intramolecular Friedel-Crafts Cyclization
Objective: To synthesize 6-Methyl-2,3-dihydroquinolin-4(1H)-one from p-toluidine and acrylic acid (or 3-chloropropionic acid) with high regioselectivity.
Core Reaction Logic
The synthesis proceeds via a two-stage sequence:
N-Alkylation/Acylation: Formation of the acyclic precursor N-(3-chloropropionyl)-p-toluidine or N-(2-carboxyethyl)-p-toluidine.
Cyclization: Acid-mediated ring closure using Polyphosphoric Acid (PPA) or Eaton’s Reagent to form the thermodynamically stable 6-membered ring.
Step-by-Step Protocol
Step 1: Formation of Intermediate (N-acylation)
Charge: In a 500 mL round-bottom flask, dissolve p-toluidine (10.7 g, 100 mmol) in dichloromethane (DCM, 100 mL).
Base Addition: Add triethylamine (15.3 mL, 110 mmol) and cool the system to 0°C.
Acylation: Dropwise add 3-chloropropionyl chloride (12.7 g, 100 mmol) over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.
Workup: Stir at room temperature for 2 hours. Wash with 1N HCl (2 x 50 mL) to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate to yield the chloro-amide intermediate.
Step 2: Cyclization (The Critical Step)
Setup: Place the crude intermediate (approx. 19 g) in a reaction vessel equipped with an overhead stirrer.
Reagent: Add Polyphosphoric Acid (PPA) (100 g). Note: Eaton’s reagent (7.7 wt% P₂O₅ in MsOH) is a cleaner alternative if viscosity is a concern.
Heating: Heat the mixture to 120°C for 2–3 hours. The mixture will turn deep red/brown.
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The intermediate spot (Rf ~0.4) should disappear, replaced by the fluorescent quinolinone product (Rf ~0.3).
Quench: Cool to 60°C and pour onto crushed ice (300 g) with vigorous stirring.
Neutralization: Carefully neutralize the slurry with 50% NaOH solution until pH ~8. Caution: Exothermic.
Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient) to obtain the pale yellow solid.
Mechanistic Visualization
The following diagram illustrates the pathway from p-toluidine to the final quinolinone scaffold.
Figure 1: Synthetic route via Friedel-Crafts alkylation/acylation sequence.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.
Technique
Diagnostic Signal
Structural Assignment
¹H NMR (400 MHz, CDCl₃)
δ 2.29 (s, 3H)
Ar-CH₃ (Methyl group at C6)
δ 3.56 (t, J=6.8 Hz, 2H)
N-CH₂ (C2 protons, deshielded by Nitrogen)
δ 2.69 (t, J=6.8 Hz, 2H)
CO-CH₂ (C3 protons, alpha to Carbonyl)
δ 4.20 (br s, 1H)
NH (Broad exchangeable singlet)
δ 7.75 (s, 1H)
Ar-H (C5 proton, ortho to Carbonyl)
¹³C NMR (100 MHz)
δ ~194.0 ppm
C=O (Ketone Carbonyl)
IR Spectroscopy
1650–1670 cm⁻¹
Strong C=O stretch (Conjugated ketone)
3300–3400 cm⁻¹
Broad N-H stretch
Pharmaceutical Applications
6-Methyl-2,3-dihydroquinolin-4(1H)-one is not merely a final product but a divergent intermediate for high-value therapeutic targets.
A. Kinase Inhibition (mTOR/PI3K)
The dihydroquinolinone core mimics the ATP-binding motif of several kinases.
Workflow: The C4-carbonyl is often converted to an amine via reductive amination or to a vinyl group via Wittig reaction.
Target: Derivatives of this scaffold have shown efficacy as mTOR inhibitors by occupying the adenine binding pocket, preventing phosphorylation of downstream effectors like S6K1.
B. Epigenetic Modulation (BRD9)
Recent studies highlight the utility of quinolinone-derived scaffolds in designing binders for Bromodomain-containing protein 9 (BRD9) .[1]
Mechanism: The lactam/ketone system acts as an acetyl-lysine mimetic, disrupting the interaction between BRD9 and acetylated histones, which is a therapeutic strategy in Acute Myeloid Leukemia (AML).
C. Fungicides (SDHI)
In agrochemistry, this core is a precursor to Succinate Dehydrogenase Inhibitors (SDHIs) . The N1 position is alkylated with lipophilic chains to enhance penetration into fungal mitochondria.
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
Ventilation: All operations involving PPA or acid chlorides must be performed in a functioning fume hood.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
National Institute of Standards and Technology (NIST). 6-Methyl-1,2,3,4-tetrahydroquinoline (Related Derivative Data).
[Link]
Chaube, U., et al. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer.[3][4] Future Medicinal Chemistry, 2022.[4]
[Link]
Colarusso, E., et al. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders.
[Link][1]
6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9) is a critical bicyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of 4-aminoquinoline antimalarials, fluoroquinolone antibiotics, and serotonin receptor modulators.
This guide provides a definitive reference for the structural validation of this compound, moving beyond basic data listing to explain the diagnostic spectral features required for purity assessment and regulatory filing.
Synthesis & Sample Preparation (The "Self-Validating" Protocol)
To ensure the spectral data presented below correlates to an authentic sample, we define the standard "Self-Validating" synthesis route. This method minimizes by-products (like the fully aromatic quinoline) that often confound spectral interpretation.
Recommended Route: The PPA Cyclization
The most robust synthesis involves the Friedel-Crafts intramolecular cyclization of N-(p-tolyl)-
-alanine.
Step 1: Michael Addition
p-Toluidine is reacted with acrylic acid (or 3-chloropropanoic acid) to form the linear precursor N-(p-tolyl)-
-alanine.
Step 2: Cyclization
The precursor is heated with Polyphosphoric Acid (PPA) or Eaton’s Reagent. PPA acts as both solvent and Lewis acid, driving the ring closure at the ortho position relative to the amine.
Synthesis Workflow Diagram
Figure 1: The two-step synthesis ensures regioselectivity, placing the methyl group at C6 and the ketone at C4.
Spectral Atlas: Nuclear Magnetic Resonance (NMR)
The NMR data below is critical for distinguishing the dihydro-ketone from the fully aromatic quinoline (which lacks the C2/C3 coupling) and the isomer (methyl at C7 or C8).
H NMR Analysis (400 MHz, CDCl
)
Solvent Note: CDCl
is preferred for resolution. DMSO- may cause the NH signal to shift downfield and broaden due to hydrogen bonding.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H-5
7.72
Singlet (d*)
1H
Diagnostic: Most deshielded aromatic proton due to anisotropic effect of the C4 carbonyl. Appears as a singlet or finely split doublet.
H-7
7.18
dd
1H
Coupled to H8 and H5.
H-8
6.65
Doublet
1H
Shielded by the electron-donating amine (NH) at position 1.
N-H
4.30 - 4.50
Broad Singlet
1H
-
Exchangeable with DO. Broadness indicates quadrupole relaxation of N.
H-2
3.55
Triplet
2H
Deshielded by adjacent Nitrogen.
H-3
2.68
Triplet
2H
Adjacent to Carbonyl.
CH
2.28
Singlet
3H
-
Characteristic aryl methyl group.
*Note: H-5 often appears as a singlet because the meta-coupling to H-7 is small, but high-field instruments will resolve it.
C NMR Analysis (100 MHz, CDCl
)
Carbon Type
Shift (, ppm)
Assignment
Carbonyl (C=O)
193.5
Diagnostic: Confirms ketone functionality (vs. alcohol or aromatic system).
Aromatic C-N
150.2
C8a (Quaternary).
Aromatic C-H
136.1
C7
Aromatic C-H
127.5
C5 (Deshielded by C=O).
Aromatic C-C
126.8
C6 (Methyl substituted).
Aromatic C-C
118.5
C4a (Quaternary).
Aromatic C-H
115.8
C8 (Shielded by N).
Aliphatic CH
42.5
C2 (Next to N).
Aliphatic CH
38.1
C3 (Next to C=O).
Methyl CH
20.4
C6-Methyl.
NMR Connectivity Logic
Figure 2: The chemical shift of H-5 is the primary indicator of successful cyclization to the ketone.
Infrared Spectroscopy (IR)
The IR spectrum provides a quick "Go/No-Go" check for the carbonyl group.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
Key Bands:
3320–3350 cm
(m, br): N-H stretching. (Sharpness depends on H-bonding; usually sharper in dilute solution).
1655–1665 cm
(s): C=O stretching. Note: This is lower than a standard ketone (1715 cm) due to conjugation with the aromatic ring (aryl ketone) and intramolecular H-bonding with the NH.
1610, 1580 cm
(m): Aromatic C=C skeletal vibrations.
1250–1300 cm
(s): C-N stretching (Aryl amine).
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).
Fragmentation Logic (EI)
The fragmentation pattern is dominated by the stability of the quinoline core and the loss of the carbonyl.
Molecular Ion (
): m/z 161 (Base peak or high intensity).
Loss of Ethylene (
): m/z 133. Retro-Diels-Alder (RDA) cleavage of the saturated ring is common in tetrahydroquinolines, losing . However, for the 4-one, loss of CO is more prevalent.
Loss of CO (
): m/z 133. This results in a dihydroindole-like cation.
Loss of Methyl (
): m/z 146.
Diagnostic Ion: m/z 106 (Toluidine fragment) indicates the rupture of the heterocyclic ring.
Quality Control & Purity Analysis
For researchers using this as a drug intermediate, purity must be established via HPLC.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Aromatic) and 360 nm (Quinolone specific absorption).
Retention Time: The dihydroquinolinone is less polar than the open-chain acid precursor but more polar than the fully aromatic quinoline.
References
Organic Chemistry Portal. (2024). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
Foundational
Technical Guide: Solubility Profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9). Executive Summary 6-Methyl-2,3-dihydroqui...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9).
Executive Summary
6-Methyl-2,3-dihydroquinolin-4(1H)-one is a critical heterocyclic intermediate used primarily in the synthesis of bioactive quinoline alkaloids and succinate dehydrogenase inhibitors (SDHIs).[1] As a scaffold containing both a secondary amine and a ketone functionality within a bicyclic system, its solubility behavior is governed by a competition between its lipophilic tolyl moiety and its polar hydrogen-bonding centers.
This guide provides a structural analysis of its solubility, predicted solvent compatibility, and a validated experimental protocol for determining precise solubility limits in a research setting.
Physicochemical Identity
Understanding the molecular architecture is the first step in predicting solvent interaction.
Property
Detail
Chemical Name
6-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS Number
36054-00-9
Molecular Formula
C₁₀H₁₁NO
Molecular Weight
161.20 g/mol
Physical State
Solid (Crystalline Powder)
Predicted LogP
~1.8 – 2.2 (Lipophilic)
H-Bond Donors
1 (Secondary Amine -NH)
H-Bond Acceptors
1 (Ketone =O)
Solubility Profile & Solvent Selection
Note: Specific quantitative solubility data (mg/mL) for this intermediate is rarely published in open literature. The following profile is derived from structure-property relationships (SPR) of the dihydroquinolinone scaffold and validated by standard medicinal chemistry practices.
A. Solubility Assessment by Solvent Class[2]
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc
High
Excellent solvation of the polar ketone/amine core; disrupts intermolecular H-bonding. Ideal for stock solutions (>50 mM).
Chlorinated
Dichloromethane (DCM), Chloroform
High
Strong interaction with the lipophilic aromatic ring; good for extraction and chromatography.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Soluble, particularly upon warming. The amine and ketone groups can H-bond with the solvent. Suitable for recrystallization.
Esters/Ethers
Ethyl Acetate, THF
Moderate
Good general solubility. Ethyl Acetate is often used as the "good" solvent in recrystallization pairs.
Non-Polar
Hexanes, Heptane, Toluene
Low / Insoluble
The polar heterocyclic ring reduces solubility in strictly non-polar media. Toluene may show partial solubility at high temperatures.
The lipophilic aromatic system dominates. Solubility can be induced by lowering pH (< 2.0) to protonate the amine.
B. Thermodynamic Solubility Logic
The compound exists as a solid stabilized by intermolecular hydrogen bonds (N-H···O=C) and
-stacking of the aromatic rings.
Dissolution Energy: To dissolve, the solvent must overcome this lattice energy.
Protic Solvents (Alcohols): Can replace the intermolecular H-bonds, facilitating dissolution, especially at elevated temperatures (
).
Non-Polar Solvents: Lack the enthalpic gain to break the crystal lattice, resulting in poor solubility (making them excellent antisolvents for purification).
Experimental Protocol: Determination of Thermodynamic Solubility
For critical applications (e.g., ADME assays or process scale-up), do not rely on estimates. Use this standard "Shake-Flask" protocol to generate empirical data.
Figure 1: Workflow for the determination of thermodynamic solubility.
Step-by-Step Methodology
Preparation: Place 5–10 mg of 6-Methyl-2,3-dihydroquinolin-4(1H)-one into a 1.5 mL HPLC vial or centrifuge tube.
Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol, pH 7.4 Buffer).
Saturation: Vortex to ensure the solid is well-dispersed. If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).
Equilibration: Agitate the suspension at a controlled temperature (typically 25°C) for 24 hours. Note: 24h is standard to overcome the "kinetic solubility" artifact.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
Quantification: Dilute the supernatant 100-fold into an HPLC-compatible solvent (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV (detection typically @ 254 nm) against a standard curve.
Applications & Handling Implications
Synthesis & Reaction Optimization
Reaction Medium: Due to high solubility in DCM and Ethanol , these are preferred solvents for functionalizing the amine or ketone.
Catalysis: For metal-catalyzed coupling (e.g., Buchwald-Hartwig), Toluene or Dioxane can be used, provided the temperature is elevated (>80°C) to maintain solubility.
Purification Strategy (Recrystallization)
Exploiting the solubility differential is the most effective purification method.
Solvent System: Ethanol / Water or Ethyl Acetate / Hexanes.
Procedure: Dissolve the crude solid in minimal hot Ethanol (high solubility). Slowly add Water (antisolvent) until turbidity persists. Cool to 4°C to induce crystallization of the pure dihydroquinolinone.
Storage & Stability
Hygroscopicity: The secondary amine may absorb moisture. Store in a tightly sealed container.
Oxidation: The "dihydro" backbone is susceptible to oxidation to the fully aromatic quinoline. Avoid long-term storage in solution (especially in DMSO) exposed to air.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36054-00-9, 6-Methyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link][1]
Li, X. et al. (2018).Solubility modelling and preferential solvation of heterocyclic derivatives in aqueous co-solvent mixtures. Journal of Chemical Thermodynamics.
Unlocking the Therapeutic Potential of 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Target Identification and Validation
Abstract The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on a specific analo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on a specific analog, 6-Methyl-2,3-dihydroquinolin-4(1H)-one, and delineates a strategic approach for identifying and validating its potential therapeutic targets. While direct pharmacological data on this specific molecule is nascent, this document synthesizes existing knowledge on closely related quinolinone derivatives to propose a rational, evidence-based framework for its investigation. We will explore potential target classes including protein kinases, metabolic enzymes, and phosphodiesterases, providing detailed experimental protocols and the underlying scientific rationale for each avenue of exploration. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this chemical entity.
Introduction: The Quinolinone Scaffold as a Foundation for Drug Discovery
The quinoline and quinolinone core structures are integral to numerous FDA-approved drugs and clinical candidates, exhibiting a broad therapeutic index that spans anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] The dihydroquinolinone variant retains key pharmacophoric features while offering distinct stereochemical and electronic properties. The subject of this guide, 6-Methyl-2,3-dihydroquinolin-4(1H)-one, incorporates a methyl group at the 6-position, which can influence metabolic stability, target binding affinity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Given the rich pharmacology of analogous structures, a systematic investigation into the potential targets of 6-Methyl-2,3-dihydroquinolin-4(1H)-one is warranted. This guide will proceed by first identifying high-probability target families based on existing literature for related compounds. Subsequently, we will detail the signaling pathways associated with these targets and provide robust, step-by-step protocols for in vitro validation.
High-Priority Potential Therapeutic Targets
Based on a comprehensive review of structurally related quinolinone and dihydroquinolinone derivatives, we have identified five high-priority potential therapeutic targets for 6-Methyl-2,3-dihydroquinolin-4(1H)-one. The rationale for their selection is rooted in published studies demonstrating the potent activity of similar scaffolds against these targets.
Potential Target
Therapeutic Area
Rationale based on Analogous Compounds
p38 Mitogen-Activated Protein Kinase (MAPK)
Inflammation, Cancer
Dihydroquinolinone derivatives have been synthesized and identified as inhibitors of p38 MAP kinase.[4]
Quinolinone derivatives are known to inhibit protein kinases, including VEGFR.[5] Dihydroquinolin-2(1H)-one analogs have been specifically designed as potential VEGFR2 inhibitors.[6]
Phosphodiesterase 3 (PDE3)
Cardiovascular Disease
6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which are structurally very similar, are potent PDE3 inhibitors with cardiotonic effects.[7][8]
Succinate Dehydrogenase (SDH)
Oncology, Infectious Disease
2,3-dihydroquinolin-4(1H)-one derivatives have demonstrated potent activity as Succinate Dehydrogenase Inhibitors (SDHIs).[9]
Mutant Isocitrate Dehydrogenase 1 (mIDH1)
Oncology
Quinolinone derivatives have been optimized as potent and selective inhibitors of mIDH1.[10]
Target Deep Dive: Signaling Pathways and Rationale
p38 Mitogen-Activated Protein Kinase (MAPK): A Hub for Inflammatory Signaling
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[10][11] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer. As illustrated below, the pathway is a multi-tiered kinase module. Inhibition of p38α, the most studied isoform, has been a major goal for anti-inflammatory drug development. The established activity of dihydroquinolinones as p38 MAPK inhibitors makes this a primary target for investigation.[4]
Caption: Canonical p38 MAPK signaling cascade and the putative inhibitory role of the compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A Gatekeeper of Angiogenesis
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7][12] This process is essential for tumor growth and metastasis, making VEGFR2 a well-established target in oncology.[6][13] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[9] The quinolinone scaffold has been successfully utilized to develop VEGFR2 inhibitors, suggesting that 6-Methyl-2,3-dihydroquinolin-4(1H)-one may act in a similar manner.
Caption: VEGFR2 signaling pathway and the proposed mechanism of inhibition.
PDE3 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In cardiac myocytes, PDE3 plays a crucial role in regulating cAMP levels, which in turn modulates cardiac contractility and relaxation.[5][14] Inhibition of PDE3 leads to an increase in intracellular cAMP, resulting in positive inotropic effects.[15] This makes PDE3 an attractive target for the treatment of heart failure. The potent inhibitory activity of a closely related analog, 6-hydroxy-4-methylquinolin-2(1H)-one, strongly suggests that 6-Methyl-2,3-dihydroquinolin-4(1H)-one could also function as a PDE3 inhibitor.[7][8]
Caption: Role of PDE3 in cAMP metabolism and the effect of its inhibition in cardiac myocytes.
Succinate Dehydrogenase (SDH): A Link Between Metabolism and Disease
Succinate dehydrogenase (also known as mitochondrial complex II) is a key enzyme with a dual role in cellular metabolism: it participates in the Krebs cycle by oxidizing succinate to fumarate and is a component of the electron transport chain.[2][4] Mutations in SDH subunits are linked to various cancers, including paragangliomas and gastrointestinal stromal tumors.[3][16][17] Inhibition of SDH can disrupt cellular metabolism and induce cell death, making it a target for anticancer and antifungal agents. The finding that 2,3-dihydroquinolin-4(1H)-one derivatives are effective SDHIs provides a strong rationale for investigating this target.[9]
Mutant Isocitrate Dehydrogenase 1 (mIDH1): An Oncogenic Enzyme
Mutations in isocitrate dehydrogenase 1 (IDH1) are frequently found in several cancers, including glioma and acute myeloid leukemia.[18][19][20] These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[19][21] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. The development of quinolinone-based mIDH1 inhibitors highlights the potential of this scaffold to target this oncogenic enzyme.[10]
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for in vitro assays to validate the activity of 6-Methyl-2,3-dihydroquinolin-4(1H)-one against the proposed targets.
In Vitro Kinase Assay for p38α MAPK and VEGFR2
This protocol describes a luminescence-based assay to determine the IC50 value of the test compound against p38α MAPK or VEGFR2. The principle relies on the quantification of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 1x Kinase Buffer from a 5x stock. If desired, add DTT to a final concentration of 10 mM.
Thaw recombinant human p38α MAPK or VEGFR2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
Prepare the appropriate substrate (e.g., ATF-2 for p38α, Poly (Glu, Tyr) 4:1 for VEGFR2) at the desired concentration in 1x Kinase Buffer.
Prepare a 500 µM ATP solution in 1x Kinase Buffer.
Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, then dilute further in 1x Kinase Buffer to create a 10x working stock.
Assay Execution (96-well plate format):
Add 5 µL of the 10x compound dilutions or vehicle (DMSO in 1x Kinase Buffer) to the appropriate wells.
Add 20 µL of the diluted enzyme solution to all wells except the "blank" controls. For blank wells, add 20 µL of 1x Kinase Buffer.
Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme interaction.
Prepare a master mix containing the substrate and ATP.
Initiate the kinase reaction by adding 25 µL of the substrate/ATP master mix to all wells.
Incubate the plate for 30-60 minutes at 30°C.
Detection and Analysis:
Allow the plate to cool to room temperature.
Add 50 µL of Kinase-Glo® Max reagent to each well.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
PDE3A Inhibition Assay
This protocol outlines a fluorescence polarization (FP)-based assay for measuring PDE3A activity. The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM). Hydrolysis by PDE3A and subsequent binding of the product to a binding agent results in a high FP signal.
Step-by-Step Methodology:
Reagent Preparation:
Prepare 1x PDE Assay Buffer from a stock solution.
Thaw recombinant human PDE3A enzyme and dilute to the desired concentration in 1x PDE Assay Buffer.
Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, and then dilute in 1x PDE Assay Buffer.
Assay Execution (384-well plate format):
Add the diluted compound or vehicle to the wells.
Add the diluted PDE3A enzyme to all wells except the "no enzyme" control.
Add the cAMP-FAM substrate to all wells to initiate the reaction.
Incubate the plate at room temperature for 60 minutes.
Detection and Analysis:
Add the Binding Agent to all wells.
Incubate for an additional 30 minutes at room temperature.
Read the fluorescence polarization on a suitable microplate reader.
Calculate the percent inhibition and determine the IC50 value.
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures SDH activity by monitoring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.
Step-by-Step Methodology:
Sample Preparation:
Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.
Centrifuge to remove insoluble material and collect the supernatant containing the mitochondrial fraction.
Assay Execution (96-well plate format):
Prepare a standard curve using a DCIP standard solution.
Add the prepared samples to the wells.
Prepare a master mix containing SDH Assay Buffer, SDH Substrate Mix, and the test compound at various concentrations.
Add the master mix to the sample wells to initiate the reaction.
Detection and Analysis:
Immediately measure the absorbance at 600 nm (A_initial).
Incubate the plate at 25°C and take absorbance readings every 5 minutes for 30 minutes.
Calculate the change in absorbance over time (ΔA/min).
Determine the SDH activity from the standard curve and calculate the percent inhibition for each compound concentration to determine the IC50.
Mutant IDH1 (R132H) Enzymatic Assay
This assay measures the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
Step-by-Step Methodology:
Reagent Preparation:
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.5).
Thaw recombinant human mutant IDH1 (R132H) and dilute to the desired concentration in assay buffer.
Prepare solutions of NADPH and α-KG in assay buffer.
Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, followed by dilution in assay buffer.
Assay Execution (96-well UV-transparent plate):
Add assay buffer, diluted compound, and diluted enzyme to the wells.
Incubate for 15-30 minutes at room temperature.
Initiate the reaction by adding a mixture of NADPH and α-KG.
Detection and Analysis:
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
Determine the percent inhibition at each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the initial characterization of the therapeutic potential of 6-Methyl-2,3-dihydroquinolin-4(1H)-one. By leveraging the known pharmacology of the broader quinolinone class, we have identified five high-priority molecular targets: p38 MAPK, VEGFR2, PDE3, SDH, and mIDH1. The detailed in vitro protocols provided herein will enable researchers to efficiently screen for activity against these targets and determine the potency of the compound.
Positive results from these initial screens will necessitate further investigation, including isoform selectivity profiling (e.g., for p38 and PDE families), cell-based assays to confirm on-target activity in a physiological context, and subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties. The systematic approach outlined in this guide will pave the way for a thorough understanding of the pharmacological profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one and accelerate its potential development as a novel therapeutic agent.
References
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Curr Top Med Chem. 2024;24(13):1134-1157. [Link]
Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorg Med Chem Lett. 2003;13(18):3071-5. [Link]
QUINOLINE: A DIVERSE THERAPEUTIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2016;7(1):1-13. [Link]
Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. ResearchGate. [Link]
Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease. Gene. 2021;769:145214. [Link]
Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. Cancers (Basel). 2022;14(18):4346. [Link]
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. J Enzyme Inhib Med Chem. 2009;24(3):728-36. [Link]
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]
Succinate dehydrogenase and human diseases: new insights into a well-known enzyme. Eur J Hum Genet. 2002;10(5):289-91. [Link]
Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Mol Divers. 2021;25(1):355-371. [Link]
Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circ Res. 2005;96(10):1036-44. [Link]
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]
Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Circulation. 2005;111(18):2386-93. [Link]
Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules. 2023;28(22):7517. [Link]
Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. [Link]
Mutant and Wild-Type Isocitrate Dehydrogenase 1 Share Enhancing Mechanisms Involving Distinct Tyrosine Kinase Cascades in Cancer. Cancer Res. 2017;77(17):4539-4553. [Link]
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. 2023;28(13):5034. [Link]
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. J Med Chem. 2019;62(16):7476-7487. [Link]
Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate. Biochemistry. 2021;60(25):1999-2009. [Link]
Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. J Biol Chem. 2016;291(14):7494-504. [Link]
SUCCINIC DEHYDROGENASE PROTOCOL. Washington University School of Medicine. [Link]
Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. ResearchGate. [Link]
PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. [Link]
Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas. Front Oncol. 2022;12:833324. [Link]
Reactivity of the carbonyl group in 6-Methyl-2,3-dihydroquinolin-4(1H)-one.
Technical Whitepaper: Carbonyl Reactivity in 6-Methyl-2,3-dihydroquinolin-4(1H)-one Executive Summary The 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Carbonyl Reactivity in 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Executive Summary
The 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antitubercular, anticancer, and anti-inflammatory agents. Unlike its fully unsaturated counterpart (4-quinolone), the 2,3-dihydro variant possesses a unique electronic profile where the C4 carbonyl group exhibits reactivity intermediate between an aryl ketone and a vinylogous amide. This guide provides an in-depth analysis of the carbonyl's reactivity, focusing on
-methylene activation (C3), ring expansion protocols, and multicomponent cyclizations.
Part 1: Electronic Environment & Structural Analysis
To predict reactivity, one must first deconstruct the electronic inputs acting on the C4 carbonyl.
The 6-Methyl Group (Weak EDG): Located at the C6 position, the methyl group exerts a weak inductive (
) and hyperconjugative effect. Since C6 is para to the bridgehead C4a (which connects to the carbonyl), the methyl group slightly increases the electron density of the aromatic ring, indirectly stabilizing the carbonyl polarization.
The Nitrogen Lone Pair (Strong EDG): The N1 atom is an aniline-type nitrogen. Its lone pair is delocalized into the aromatic ring.
Conjugation Pathway: N1
C8a C4a C4=O.
Because the N1 is ortho to the C4a bridgehead, there is significant resonance donation into the carbonyl carbon.
The Saturated C2-C3 Bridge: Unlike 4-quinolones, the C2-C3 bond is saturated. This breaks the direct vinylogous conjugation on the heterocyclic side, forcing all conjugation through the benzene ring.
Conclusion: The C4 carbonyl is less electrophilic than a standard acetophenone due to resonance donation from N1, but highly activatable at the
-position (C3) due to the acidity of the C3 protons and the stability of the resulting enol.
Part 2: Reactivity Map & Signaling Pathways[1]
The reactivity of 6-methyl-2,3-dihydroquinolin-4(1H)-one can be categorized into three primary vectors:
C3-Functionalization (
-Activation): Driven by enolization.
Carbonyl Derivatization (1,2-Addition): Driven by nucleophilic attack.
Ring Expansion (Rearrangement): Driven by acid-catalyzed insertion.
Figure 1: Reactivity profile of the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold.[1][2][3][4][5][6]
Part 3: Detailed Reaction Protocols
A. C3-Activation: Synthesis of Pyrano[3,2-c]quinolines (Multicomponent)
The most valuable application of this scaffold in drug discovery is the construction of fused tricyclic systems. The C4 carbonyl activates the C3 methylene, allowing it to act as a nucleophile in Knoevenagel condensations, followed by Michael addition.
Mechanism:
Aldol/Knoevenagel: Reaction of aldehyde with malononitrile.
Michael Addition: The C3-enolate of the quinolinone attacks the arylidene intermediate.
Cyclization: The oxygen of the C4-enol attacks the nitrile (or ester) to close the pyran ring.
Experimental Protocol (Self-Validating):
Objective: Synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione via L-proline catalysis [1].
Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the quinolinone spot (
) and appearance of a fluorescent product spot indicates success.
Workup:
Cool to room temperature. The product often precipitates directly.
Filter the solid and wash with cold ethanol.
Recrystallize from EtOH/DMF if necessary.
Expected Yield: 85–92%.
B. Ring Expansion: The Schmidt Reaction
The Schmidt reaction transforms the 6-membered dihydroquinolinone into a 7-membered benzodiazepine derivative. This exploits the electrophilicity of the C4 carbonyl toward hydrazoic acid (
).
Protocol:
Setup: Dissolve 6-methyl-2,3-dihydroquinolin-4(1H)-one (1g) in Chloroform (10 mL).
Acidification: Add concentrated
(3 mL) at 0°C.
Azide Addition: Slowly add Sodium Azide (
, 1.5 eq) over 30 minutes. Caution: is toxic and explosive. Use a blast shield.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Pour onto crushed ice and neutralize with
.
Outcome: The major product is typically the amide insertion product (homo-quinolinone/benzodiazepine).
Part 4: Quantitative Data Summary
The following table summarizes the reactivity trends of the C4 carbonyl based on substituent effects on the benzene ring.
Substituent (R-6)
Electronic Effect
C4-Carbonyl Electrophilicity
C3-Acidity (pK_a approx)
Primary Product (Schmidt)
H
Standard
Moderate
~19
Benzodiazepine
6-Methyl
Weak EDG
Slightly Decreased
~19.5
Benzodiazepine
6-Nitro
Strong EWG
Increased
~17
Fragmentation/Amide
6-Methoxy
Strong EDG
Decreased
~20
Benzodiazepine
Note: The 6-Methyl group provides a balance, maintaining sufficient electrophilicity for condensation reactions while preventing rapid oxidative degradation.
Part 5: Mechanistic Visualization (Knoevenagel Pathway)
The following diagram illustrates the critical C3-activation pathway, which is the gateway to complex heterocyclic synthesis.
Figure 2: Step-wise mechanism for the functionalization of the C3 position via C4-carbonyl activation.
References
An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. PMC (National Institutes of Health). Available at: [Link]
Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances. Available at: [Link]
Synthesis of some (E)-3-arylidene-3,4-dihydroquinolin-2(1H)-ones via Schmidt rearrangement. Der Pharma Chemica. Available at: [Link]
Reactions of Carbonyl Species. AccessPharmacy. Available at: [Link][7]
The Methyl Modulation: Optimizing Dihydroquinolinone Bioactivity in Drug Discovery
Executive Summary The dihydroquinolinone (DHQ) scaffold—specifically 3,4-dihydroquinolin-2(1H)-one—represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The dihydroquinolinone (DHQ) scaffold—specifically 3,4-dihydroquinolin-2(1H)-one—represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antipsychotics (e.g., Aripiprazole) to emerging anticancer agents.[1] This technical guide analyzes the critical role of the methyl group as a structural probe and potency amplifier within this scaffold.
Known colloquially as the "Magic Methyl" effect, the strategic introduction of a single methyl group can alter binding affinity by orders of magnitude. This guide dissects the physicochemical and pharmacodynamic consequences of methylation at the N1 , C3 , C4 , and aryl positions, providing actionable insights for lead optimization.
Part 1: Structural & Physicochemical Impact of Methylation
The addition of a methyl group (CH₃) to the DHQ core is not merely a change in molecular weight (+15 Da); it is a profound alteration of the molecule's energy landscape and solvation profile.
N1-Methylation: The H-Bond Switch
The lactam nitrogen (N1) is the most common site for modification.
H-Bond Donor Masking: The unsubstituted lactam (NH) acts as a hydrogen bond donor. Methylation (N-Me) removes this capability. If the biological target requires a hinge-binding donor (common in kinase inhibitors), N-methylation will abolish activity. Conversely, if the NH contributes to desolvation penalties, methylation can enhance affinity by reducing the energy cost of entering a hydrophobic pocket.
Solubility & Lipophilicity: N-methylation typically increases lipophilicity (LogP) but can paradoxically improve solubility in specific series by disrupting stable crystal lattice packing (lowering the melting point).
Conformational Bias: The N-methyl group introduces steric clash with the C8-proton, forcing the carbonyl group out of coplanarity with the benzene ring in some fused systems, subtly altering the ring pucker.
C3/C4-Methylation: Conformational Locking
C4-Methylation: Introduction of a methyl group at C4 creates a chiral center. In the context of EGFR tyrosine kinase inhibitors, 4-methyl substitution has been shown to enhance hydrophobic interactions within the binding pocket, significantly improving IC₅₀ values compared to the unsubstituted analog.
C3-Gem-Dimethylation: The gem-dimethyl effect (Thorpe-Ingold effect) at C3 restricts the conformational flexibility of the saturated ring, locking the DHQ into a specific pucker. This reduces the entropy penalty upon binding to a rigid receptor.
Metabolic Blocking (Aryl Substitution)
Methylation at the para-position of the aryl ring (e.g., C6 or C7 depending on numbering) often serves to block metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (
) of the lead compound.
Part 2: Pharmacodynamic Modulation (Case Studies)
Case Study A: Anticancer Potency (EGFR Inhibition)
Recent SAR studies on (4-oxo-1,4-dihydroquinolin-2-yl)methyl nitrate derivatives demonstrated that methylation at the C4 position is critical for anticancer activity.
Mechanism: The C4-methyl group occupies a hydrophobic sub-pocket in the EGFR tyrosine kinase domain.
Data: The 4-methyl derivative exhibited an IC₅₀ of 21.46 µM against A-549 lung cancer cells, outperforming non-methylated analogs.[2]
Selectivity: The methyl group enhanced selectivity for cancer cells over normal fibroblasts (high Selectivity Index).
Case Study B: Antiviral Activity (HBV Inhibition)
In the development of anti-Hepatitis B Virus (HBV) agents, N-methylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylates was investigated.[3]
Observation: While S-methylation was primary, subsequent N-methylation provided compounds that effectively inhibited HBV replication.
Key Insight: The N-methyl group likely facilitates cell permeability (increased LogD) allowing the inhibitor to reach intracellular viral replication complexes more effectively than the more polar NH analog.
Part 3: Experimental Protocols
Protocol 1: Regioselective N-Methylation of Dihydroquinolinones
Objective: To install a methyl group at the N1 position without O-methylation of the lactam carbonyl.
Activation: In a flame-dried round-bottom flask under Argon, dissolve the DHQ substrate in anhydrous DMF (0.1 M concentration).
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes. Evolution of H₂ gas indicates anion formation.
Alkylation: Add MeI dropwise via syringe.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The N-methyl product typically has a higher R_f than the starting material.
Quench: Carefully add ice-cold water to quench excess NaH.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.
Protocol 2: Synthesis of 4-Methyl-3,4-dihydroquinolin-2(1H)-one
Objective: To synthesize the C4-methylated core via Friedel-Crafts cyclization.
Workflow:
Acylation: React N-phenyl-2-butenamide with AlCl₃ (aluminum chloride) at 120°C.
Cyclization: The Lewis acid promotes the intramolecular hydroalkylation of the alkene onto the benzene ring.
Isolation: Quench with ice/HCl. Extract with DCM. The product, 4-methyl-3,4-dihydroquinolin-2(1H)-one, is obtained as a solid.[4]
Part 4: Visualization & Data
Table 1: Comparative Bioactivity of Methylated DHQ Derivatives
Note: Values represent aggregated data from referenced SAR studies.
Compound Variant
Modification Site
Target/Activity
IC₅₀ / Effect
Mechanism of Action
Unsubstituted
None (NH, H)
EGFR Kinase
> 50 µM
Weak hydrophobic fit
Derivative A
C4-Methyl
EGFR Kinase
21.46 µM
Hydrophobic pocket fill
Derivative B
N1-Methyl
BuChE Enzyme
4.0 µM
Improved lipophilicity/binding
Derivative C
Aryl-Methyl (C6)
Anti-TB (M. tb)
High Potency
Metabolic stability enhancement
Diagram 1: SAR Logic of the Dihydroquinolinone Scaffold
Caption: SAR Map illustrating the functional impact of methylation at specific positions on the dihydroquinolinone scaffold.
Diagram 2: Regioselective Synthesis Workflow
Caption: Step-by-step synthetic pathway for the N-methylation of the DHQ scaffold.
Application Note: Optimized Synthetic Strategies for 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Executive Summary The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for antimalarial, anti-inflammatory, and antitumor agents. The 6-methyl de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for antimalarial, anti-inflammatory, and antitumor agents. The 6-methyl derivative (CAS: 36054-00-9) is particularly significant as a precursor for fused tricyclic systems and as a scaffold for structure-activity relationship (SAR) studies involving aromatic substitution.
This Application Note details two distinct synthetic routes designed to maximize yield and purity while minimizing common pitfalls such as polymerization and regioisomeric mixtures.
Protocol A (The "Clean" Route): Utilizes Eaton’s Reagent for cyclization, offering easier workup and higher purity.[1]
Protocol B (The "Classic" Route): Utilizes Polyphosphoric Acid (PPA), suitable for large-scale industrial batches where reagent cost is the primary constraint.
Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target molecule. The most logical disconnection occurs at the C4a-C4 bond (intramolecular Friedel-Crafts acylation) or the N1-C2 bond (Michael addition).
Figure 1: Retrosynthetic disconnection showing the convergence of p-toluidine and acrylic acid via an amino-acid intermediate.
This route is preferred for laboratory-scale synthesis (1g – 50g) due to the non-viscous nature of Eaton’s reagent compared to PPA, allowing for standard extraction protocols.
Step 1: Synthesis of N-(p-Tolyl)-β-alanine
Mechanism: Aza-Michael Addition.
Rationale: Using water as a solvent promotes the reaction via hydrogen bonding and hydrophobicity-driven aggregation, often requiring no catalyst.
Reagents:
p-Toluidine (10.7 g, 100 mmol)
Acrylic Acid (7.9 g, 110 mmol, 1.1 equiv)
Water (50 mL)
Hydroquinone (10 mg, polymerization inhibitor)
Procedure:
Combine p-toluidine and water in a 250 mL round-bottom flask.
Add acrylic acid dropwise over 10 minutes.
Add hydroquinone to prevent polymerization of acrylic acid.
Reflux the mixture (100°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Workup: Cool the mixture to room temperature. The product usually precipitates as a solid.
Filter the solid and wash with cold water (2 x 20 mL).
Recrystallize from ethanol/water if necessary.
Expected Yield: 85–92% (Off-white solid).
Step 2: Cyclization using Eaton’s Reagent
Mechanism: Intramolecular Friedel-Crafts Acylation.
Rationale: Eaton’s reagent (7.7 wt% P2O5 in Methanesulfonic acid) acts as both solvent and Lewis acid/dehydrating agent. It avoids the handling difficulties of viscous PPA.
Reagents:
N-(p-Tolyl)-β-alanine (5.0 g, 28 mmol)
Eaton’s Reagent (25 mL, commercially available or prepared in-house)
Procedure:
Place N-(p-Tolyl)-β-alanine in a dry 100 mL round-bottom flask under Nitrogen atmosphere.
Add Eaton’s Reagent (25 mL).
Heat the mixture to 80°C for 2 hours.
Critical Control Point: Do not exceed 90°C to avoid sulfonation byproducts from methanesulfonic acid.
Quench: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.
Neutralization: Carefully adjust pH to ~8 using 50% NaOH solution (exothermic!).
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>99%) is required.
This route is historically significant and cost-effective for kg-scale, but requires specialized handling due to the high viscosity of PPA.
Reagents:
N-(p-Tolyl)-β-alanine (10.0 g)
Polyphosphoric Acid (100 g)
Procedure:
Pre-heat PPA to 80°C to lower viscosity.
Add the amino acid intermediate in small portions with mechanical stirring (magnetic stirring will fail).
Heat to 100–110°C for 3 hours. The mixture will turn deep red/brown.
Quench: Pour the hot syrup onto 500 g of crushed ice. Stir mechanically until the PPA complex hydrolyzes (may take 1–2 hours).
Isolation: Neutralize with Ammonium Hydroxide (NH4OH) to precipitate the product. Filter and wash copiously with water.
Reaction Workflow & Mechanism
Figure 2: Step-wise reaction workflow from starting materials to the cyclized quinolinone target.
Analytical Characterization
To validate the synthesis, compare your isolated product against these standard spectral data points.
Technique
Parameter
Expected Value / Observation
Interpretation
1H NMR
2.30 ppm (s, 3H)
Singlet
Methyl group at C6.
1H NMR
2.65 ppm (t, 2H)
Triplet, J ≈ 6.5 Hz
C3-H (Adjacent to Carbonyl).
1H NMR
3.55 ppm (t, 2H)
Triplet, J ≈ 6.5 Hz
C2-H (Adjacent to Nitrogen).
1H NMR
4.20 ppm (br s, 1H)
Broad Singlet
N-H proton (Exchangeable with D2O).
1H NMR
6.60 - 7.70 ppm
Multiplet (3H)
Aromatic protons (C5, C7, C8).
IR
1650 - 1670 cm⁻¹
Strong Band
C=O stretching (Conjugated ketone).
IR
3300 - 3400 cm⁻¹
Medium/Broad
N-H stretching.
Troubleshooting & Optimization
Issue: Polymerization during Step 1
Cause: Acrylic acid can polymerize under heat before reacting with the amine.
Solution: Ensure Hydroquinone is added. Alternatively, use 3-chloropropionic acid as the electrophile (requires mild base like NaHCO3), which avoids the radical polymerization pathway entirely.
Issue: Low Yield in Step 2 (Incomplete Cyclization)
Cause: Deactivation of the aromatic ring by the ammonium salt formation in acidic media.
Solution: Increase temperature to 100°C (for PPA) or extend time. However, for Eaton's reagent, do not exceed 90°C. Ensure the intermediate is completely dry (water kills the catalyst).
Issue: Regioisomers
Observation: With p-toluidine, the methyl group is at the 4-position relative to the amine. Cyclization must occur ortho to the amine.
Validation: The meta position (relative to amine) is blocked by the methyl group. Therefore, only the 6-methyl isomer is formed. Regioisomeric mixtures are generally not an issue with this specific starting material.
References
Organic Chemistry Portal. "Synthesis of 2,3-dihydroquinolin-4-ones." Organic Chemistry Portal. Accessed Feb 2026. [Link]
One-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Abstract This application note details three distinct, field-validated protocols for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. These scaffolds, often referred to as aza-flavanones, are critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details three distinct, field-validated protocols for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. These scaffolds, often referred to as aza-flavanones, are critical intermediates in the development of antitumor, antibacterial, and anti-inflammatory therapeutics. Moving beyond traditional multi-step protection/deprotection strategies, this guide focuses on Tandem Claisen-Schmidt/Aza-Michael sequences. We present a Green Organocatalytic method (L-Proline), a High-Throughput Lewis Acid method (
), and an Enantioselective method (Chiral Phosphoric Acid), complete with mechanistic insights and self-validating quality control steps.
Introduction & Strategic Significance
The 2-aryl-2,3-dihydroquinolin-4(1H)-one moiety mimics the structure of naturally occurring flavanones but substitutes the intracyclic oxygen with nitrogen. This substitution dramatically alters the electronic profile and hydrogen-bonding capability of the pharmacophore, enhancing bioavailability in kinase inhibitors and tubulin polymerization antagonists.
Synthetic Challenge:
Traditional routes involve the isolation of 2'-aminochalcones followed by acid-catalyzed cyclization. This is inefficient due to:
Instability: 2'-aminochalcones are prone to polymerization.
Purification Losses: Intermediate isolation reduces overall atom economy.
Stereocontrol: Achieving enantioselectivity during the cyclization step is thermodynamically difficult without specific catalysts.
The Solution:
A one-pot cascade reaction where 2-aminoacetophenone reacts with an aromatic aldehyde.[1][2] The catalyst must drive two distinct mechanistic steps: Condensation (formation of the alkene) and Cyclization (intramolecular nucleophilic attack).
Mechanistic Insight
The reaction proceeds via a domino sequence. Understanding this pathway is crucial for troubleshooting; if the reaction stalls, one must identify if the failure occurs at the Chalcone formation (Step 1) or the Cyclization (Step 2).
Pathway Description:
Intermolecular Aldol Condensation: The amine or acid catalyst activates the ketone/aldehyde to form the
-unsaturated ketone (Chalcone).
Intramolecular Aza-Michael Addition: The amine moiety (now in close proximity) attacks the
-carbon of the enone in a 6-endo-trig cyclization.
Figure 1: The tandem mechanistic pathway. Note that the intermediate chalcone is often visible as a transient yellow species.
Experimental Protocols
Protocol A: Green Organocatalytic Synthesis (L-Proline)
Best for: Cost-sensitive projects, scale-up, and environmentally conscious workflows.
Rationale: L-Proline acts as a bifunctional catalyst. The pyrrolidine amine forms an enamine intermediate to drive the condensation, while the carboxylic acid activates the Michael acceptor via hydrogen bonding.
Reaction: Reflux the mixture at 65°C for 8–12 hours.
Self-Validating Check: The reaction mixture will initially turn bright yellow (chalcone formation). As the reaction proceeds to the cyclized product, the yellow intensity often decreases.
TLC Monitoring: Use Hexane:EtOAc (7:3). The chalcone intermediate (
) should disappear, converting to the more polar product ().
Workup: Cool to room temperature. Pour into crushed ice/water.
Isolation: The solid product precipitates. Filter, wash with cold water, and recrystallize from EtOH.
Typical Yield: 80–92%
Protocol B: High-Efficiency Lewis Acid Catalysis (
)
Best for: Electron-deficient aldehydes, sterically hindered substrates, and rapid library generation.
Rationale: Silver Triflate (
) is a soft Lewis acid that effectively activates the carbonyl oxygen without deactivating the aniline nitrogen, preventing the formation of unreactive complexes.
Best for: Drug discovery requiring optically active scaffolds.
Rationale: Chiral Brønsted acids (BINOL-derived phosphoric acids) activate the chalcone via a dual hydrogen-bond mode, shielding one face of the enone and forcing the amine to attack from a specific trajectory.
Materials:
2-Aminoacetophenone (0.5 mmol)
Aryl Aldehyde (0.5 mmol)
Catalyst: (R)-TRIP or Chiral BINOL-Phosphoric Acid (10 mol%)
Molecular Sieves (4Å) - Critical for water removal to drive condensation.
Solvent: Toluene
Step-by-Step Methodology:
Setup: In a glovebox or dry environment, combine amine and aldehyde in Toluene (2 mL) with 100 mg activated 4Å MS.
Catalyst: Add the Chiral Phosphoric Acid catalyst (10 mol%).
Conditions: Stir at 40–60°C for 24–48 hours.
Note: Reaction is slower due to the steric bulk of the catalyst.
Workup: Filter off sieves. Direct purification via chiral HPLC or flash chromatography.
Validation: Determine enantiomeric excess (ee) using a Chiralcel OD-H column (Isopropanol/Hexane).
Typical Yield: 70–85% | Typical ee: 80–94%
Data Summary & Comparison
Parameter
Protocol A (L-Proline)
Protocol B (AgOTf)
Protocol C (Chiral PA)
Primary Mechanism
Enamine/H-Bonding
Lewis Acid Activation
Asymmetric H-Bonding
Reaction Time
8–12 Hours
2–4 Hours
24–48 Hours
Temperature
65°C (Reflux)
25°C (RT)
40–60°C
Cost Efficiency
High (Cheap reagents)
Moderate (Ag salts)
Low (Expensive catalyst)
Stereochemistry
Racemic
Racemic
Enantioselective (High ee)
Green Metric
Excellent (Alcohol solvent)
Good (Atom economy)
Moderate (Toluene used)
Troubleshooting & Critical Controls
Stalled Reaction (Yellow Color Persists):
Diagnosis: The condensation (Step 1) worked, but cyclization (Step 2) failed.
Fix: The amine nucleophile may be protonated or deactivated. Add a mild base (e.g.,
) or increase temperature to overcome the activation energy of the Michael addition.
Low Yield with Electron-Rich Aldehydes:
Cause: Electron-donating groups (e.g., -OMe) reduce the electrophilicity of the
-carbon in the intermediate chalcone.
Fix: Switch to Protocol B (
) or use a stronger Lewis Acid like or .
Water Management:
Water is a byproduct of Step 1.[3] In Protocol C (Asymmetric), water must be removed (Molecular Sieves) to prevent hydrolysis of the imine intermediates and to ensure the catalyst binds the substrate, not water.
References
L-Proline Catalysis: Kumar, A., et al. "L-Proline catalyzed one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones."[1][2] Tetrahedron Letters, 2012.
Silver Triflate Protocol: Pandit, R. P., et al.[3] "A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate."[1] Synthesis, 2015, 47, 3881-3890.[3]
Enantioselective Synthesis: Li, H., et al. "Enantioselective Synthesis of 2-Aryl-2,3-dihydro-4-quinolones by Chiral Brønsted Acid Catalyzed Intramolecular Aza-Michael Addition." Heterocycles, 2010, 80(2).
General Review: Nibbs, A. E., & Scheidt, K. A. "Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones." European Journal of Organic Chemistry, 2012.[4]
Optimization of N-Alkylation for 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A Practical Guide
Abstract This application note details the robust protocols for the N-alkylation of 6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9). As a critical scaffold in the synthesis of quinolone antibiotics, antitumor ag...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the robust protocols for the N-alkylation of 6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9). As a critical scaffold in the synthesis of quinolone antibiotics, antitumor agents, and allosteric modulators, precise functionalization of the N1 position is essential. This guide moves beyond generic procedures, addressing the specific electronic and steric nuances of the 6-methyl-dihydroquinolinone core. We present three validated methodologies: Base-Mediated Alkylation (Standard) , Hydride-Mediated Alkylation (High-Reactivity) , and Reductive Alkylation (Selectivity-Focused) , complete with troubleshooting matrices and mechanistic insights.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate, 6-methyl-2,3-dihydroquinolin-4(1H)-one, features a secondary amine (aniline type) fused to a saturated ring containing a ketone at the C4 position.
Nucleophilicity: The nitrogen lone pair is conjugated into the benzene ring. While the C4 carbonyl is not directly amidic (it is separated by sp3 carbons C2 and C3), the "vinylogous amide" resonance through the benzene ring exerts an electron-withdrawing effect, rendering the N-H more acidic and less nucleophilic than a simple aniline.
pKa Considerations: The pKa of the N-H is estimated between 22–25 (DMSO scale). Deprotonation requires a base of sufficient strength, though the nucleophilicity of the neutral amine is often sufficient for reaction with active electrophiles under thermal conditions.
Selectivity Risks:
N- vs. O-Alkylation: While the C4 ketone can enolize, N-alkylation is kinetically favored under standard conditions. O-alkylation is a risk only with hard electrophiles and hard bases (e.g., NaH/MeI) if temperature is uncontrolled.
Over-Alkylation: Formation of the quaternary ammonium salt is possible but sterically hindered by the peri-interaction with the C8 proton and the fused ring system.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and potential side reactions.
Figure 1: Mechanistic pathway for base-mediated alkylation showing the primary SN2 route and potential competing pathways.
Experimental Protocols
Method A: Base-Mediated Alkylation (The "Workhorse" Protocol)
Best for: Less reactive electrophiles, secondary halides, or when Method A fails.
Safety Warning: NaH produces hydrogen gas. Use inert atmosphere (N₂/Ar).
Step-by-Step Procedure
Activation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C under Nitrogen.
Deprotonation: Dissolve the Substrate in minimal DMF/THF and add dropwise to the NaH suspension.
Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30 mins until evolution ceases and the solution turns yellow/orange (anion formation).
Addition: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.
Reaction: Allow to warm to room temperature. If no reaction occurs after 2 hours, heat to 50°C.
Quench: Carefully quench with saturated NH₄Cl solution (dropwise) at 0°C. Extract as per Method A.
Method C: Reductive Alkylation
Best for: Introducing branched alkyl groups (Isopropyl, Cyclohexyl) or preventing over-alkylation.
Reagents: Aldehyde/Ketone + Sodium Triacetoxyborohydride (STAB).
Step-by-Step Procedure
Imine Formation: Dissolve Substrate (1.0 equiv) and the corresponding Aldehyde (1.2 equiv) in DCE (Dichloroethane) or DCM .
Acid Catalyst: Add Acetic Acid (1.0 – 2.0 equiv). Stir for 30 minutes at Room Temp.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions.
Reaction: Stir at Room Temp for 4–16 hours.
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Critical Process Parameters & Troubleshooting
Solvent Selection Matrix
Solvent
Polarity
Suitability
Recommendation
DMF
High
Excellent
Standard for Method A/B. Difficult to remove; requires thorough water wash.
Acetone
Medium
Good
Use only with K₂CO₃ for highly reactive halides (MeI, BnBr). Easy workup.
THF
Medium
Moderate
Preferred for Method B (NaH).
Acetonitrile
High
Good
Alternative to DMF if higher temps (reflux) are needed without high BP solvent issues.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Base too weak / Steric hindrance
Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect) or use Method B (NaH). Add TBAI catalyst.
O-Alkylation
Hard/Hard interaction
Lower the temperature. Switch solvent to THF. Use a softer leaving group (Iodide vs Tosylate).
Over-Alkylation
Excess electrophile
Strictly control stoichiometry (1.05 equiv). Use Method C (Reductive Alkylation) which naturally stops at secondary amine.
Sticky Tars
Polymerization / DMF retention
Ensure DMF is removed (wash with LiCl solution). Purify via column chromatography (Hexane/EtOAc).
Workflow Decision Tree
Use this flow to select the optimal protocol for your specific target.
Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on alkyl group sterics and electrophile reactivity.
References
Bunce, R. A., et al. (2007).[2] "Synthesis of 2,3-dihydroquinolin-4(1H)-ones via a domino Michael-SNAr approach." Tetrahedron Letters, 48(29), 4935–4937. Link
Iazzetti, A., et al. (2020). "Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives." Organic & Biomolecular Chemistry, 18, 5632-5638. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Douglass, M. R., et al. (2008). "Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation." Journal of the American Chemical Society, 130(47), 15770–15771. Link
Sigma-Aldrich. "Safety Data Sheet: 2,3-Dihydroquinolin-4(1H)-one." Link
Application of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in agrochemical research.
Application Note: Utilizing 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a Privileged Scaffold for Novel Fungicide Discovery Executive Summary This application note details the utility of 6-Methyl-2,3-dihydroquinolin-4(1H)-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a Privileged Scaffold for Novel Fungicide Discovery
Executive Summary
This application note details the utility of 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a core scaffold in the discovery of next-generation agrochemical fungicides. Unlike linear aliphatic precursors, this bicyclic intermediate offers a rigid, "privileged" structure that mimics the binding motifs of various bioactive alkaloids.
This guide focuses on the Lead Optimization phase, specifically the functionalization of the C3-position to generate 3-arylidene derivatives . These compounds function as Michael acceptors, a validated pharmacophore for inhibiting fungal enzymes via cysteine alkylation. The protocols below provide a self-validating workflow for synthesis and biological evaluation against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum.
Scientific Rationale & Chemical Profile
The "Privileged Scaffold" Concept
The 2,3-dihydroquinolin-4(1H)-one core is structurally homologous to flavonoid and chalcone precursors, which possess inherent antimicrobial properties.
Role of the 6-Methyl Group: The methyl group at the C6 position is not merely decorative. It serves two critical functions:
Metabolic Stability: It blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism (hydroxylation) by plant or fungal cytochrome P450 enzymes.
Lipophilicity Modulation: It increases the LogP value, enhancing cuticular penetration in crop leaves and cellular uptake in fungal pathogens.
Mechanism of Action (Hypothesis)
Derivatives synthesized via the protocol below (specifically 3-arylidene analogs) contain an
-unsaturated ketone moiety. This electrophilic center can react with nucleophilic residues (e.g., thiol groups of cysteine) in fungal enzymes, potentially inhibiting cell wall synthesis or mitochondrial respiration.
Experimental Workflow Visualization
The following diagram outlines the logical flow from scaffold acquisition to biological validation.
Figure 1: Integrated workflow for transforming the quinolinone scaffold into bioactive fungicide candidates.
Protocol A: Chemical Synthesis of 3-Arylidene Derivatives
Objective: To synthesize a library of (E)-3-benzylidene-6-methyl-2,3-dihydroquinolin-4(1H)-ones via Claisen-Schmidt condensation.
Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
Preparation: Dissolve 5 mmol of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in 15 mL of absolute ethanol in a round-bottom flask.
Activation: Add 10 mmol of KOH pellets (dissolved in minimal water/ethanol) to the solution. Stir at room temperature for 10 minutes to generate the enolate at the C3 position.
Condensation: Dropwise add 5.5 mmol of the selected substituted benzaldehyde.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product typically appears as a bright yellow/orange spot due to extended conjugation.
Isolation: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 100g) containing dilute HCl (to neutralize excess base).
Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF.
Self-Validation Check:
Success Indicator: A shift in color from pale yellow (starting material) to deep yellow/orange (product).
NMR Verification: Look for the disappearance of the C3-methylene protons (triplet/multiplet ~2.6-3.0 ppm) and the appearance of a singlet olefinic proton (-C=CH-) typically around 7.6–7.9 ppm.
Protocol B: In Vitro Antifungal Screening
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) of the synthesized library against Botrytis cinerea (Grey Mold).
Media Preparation: Autoclave PDA media. Allow to cool to 50°C.
Poisoning: Aseptically add the test compound stock solution to the molten agar to achieve final concentrations of 10, 25, 50, and 100 µg/mL. (Control plates receive DMSO only).
Pouring: Pour 20 mL of the "poisoned" agar into sterile petri dishes and allow to solidify.
Inoculation: Using a sterile cork borer (5 mm), cut a mycelial disc from the margin of an actively growing Botrytis cinerea culture. Place the disc inverted (mycelium side down) in the center of the poisoned plate.
Incubation: Incubate plates at 25°C ± 2°C in the dark for 72–96 hours.
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
Data Calculation:
Calculate the Percent Inhibition (
) using the formula:
= Average diameter of fungal colony in Control (DMSO).
= Average diameter of fungal colony in Treatment.
Representative Data & SAR Analysis
The following table illustrates expected trends based on established Structure-Activity Relationships (SAR) for quinolinone fungicides.
Halogen improves lipophilicity and cell wall penetration.
MQ-03
4-Nitro
Strong EWG
< 10 µg/mL
Strong electron withdrawal increases Michael acceptor reactivity (C=C bond).
MQ-04
4-Methoxy
EDG
> 100 µg/mL
Electron donation destabilizes the Michael acceptor, reducing potency.
Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group.
Pathway Mechanism Visualization
The chemical transformation relies on the acidity of the
-protons at C3.
Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation.
References
Fluorochem. (n.d.). 6-Methyl-2,3-dihydroquinolin-4(1H)-one Product Sheet. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136534, 6-Methyl-2,3-dihydro-1H-quinolin-4-one. Retrieved from
Gao, F., et al. (2013). "Synthesis, fungicidal activity, and sterol 14α-demethylase binding interaction of 2-azolyl-3,4-dihydroquinazolines." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on quinolinone/quinazoline antifungal mechanisms). Retrieved from
Matusiak, A., et al. (2018). "Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents." Chemistry & Biodiversity.[2] (Demonstrates C3-functionalization chemistry). Retrieved from
Barmaki, M., et al. (2025).[3] "Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one Derivatives and Their Reactions." ResearchGate. (Recent advances in related heterocyclic synthesis). Retrieved from
Application Note: 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a Precursor for Quinoline-Based Alkaloids
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one and its strategic application as a divergent scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one and its strategic application as a divergent scaffold for accessing quinoline-based alkaloids (e.g., Graveoline analogs) and tricyclic pharmacophores.
Executive Summary
The 2,3-dihydroquinolin-4(1H)-one core (often called 4-azachromanone) is a privileged pharmacophore in drug discovery, serving as the reduced precursor to 4-quinolinone alkaloids (e.g., Graveoline, Dubamine) and tricyclic systems like pyrano[3,2-c]quinolines .
The 6-methyl derivative is particularly valuable as a model scaffold because the C6-methyl group blocks the para-position relative to the nitrogen, directing electrophilic functionalization to the C8 (ortho) or C3 positions, thereby simplifying regioselectivity during complex alkaloid total synthesis. This guide provides a validated protocol for its synthesis and downstream conversion.
Synthesis of the Precursor: 6-Methyl-2,3-dihydroquinolin-4(1H)-one
While several routes exist (e.g., Friedel-Crafts cyclization of N-tosylates), the Polyphosphoric Acid (PPA) mediated cyclization of N-(p-tolyl)acrylamide or 3-(p-tolylamino)propanoic acid remains the most robust method for gram-to-kilogram scale.
Protocol A: The "One-Pot" Eaton’s Reagent Method (Recommended)
Why this method? Unlike viscous PPA, Eaton’s reagent (7.7 wt%
in methanesulfonic acid) allows for easier stirring, lower reaction temperatures, and simpler workup.
Materials:
Substrate: N-(p-tolyl)-3-chloropropanamide (prepared from p-toluidine and 3-chloropropionyl chloride).[1]
Reagent: Eaton’s Reagent (Commercial or prepared in-house).[1]
The utility of 6-methyl-2,3-dihydroquinolin-4(1H)-one lies in its ability to serve as a divergent point for two major alkaloid classes.
Pathway 1: The "Graveoline" Route (Oxidative Aromatization)
Natural alkaloids like Graveoline (2-phenyl-4-quinolinone derivative) are synthesized by condensing the dihydro-precursor with an aldehyde followed by oxidation.
Protocol: Synthesis of 2-Aryl-4-quinolinones
Condensation: React 6-methyl-2,3-dihydroquinolin-4(1H)-one with an aryl aldehyde (e.g., benzaldehyde for Graveoline analogs) in EtOH with catalytic NaOH.
Mechanism:[2][3][4][5] The iodine promotes oxidative dehydrogenation and tautomerization to the fully aromatic 4-quinolinone.[1]
Pathway 2: Tricyclic Pyrano[3,2-c]quinolines
Reaction with aryl aldehydes under acid catalysis (or Lewis acids) can drive a hetero-Diels-Alder type reaction or cyclization to form tricyclic cores found in bioactive alkaloids.[1]
Visualizing the Chemical Logic (DOT Diagram)
The following diagram illustrates the divergent synthesis pathways starting from p-Toluidine.
Caption: Divergent synthesis pathways from the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold to aromatic quinolinone alkaloids and tricyclic derivatives.
Troubleshooting & Expert Insights
Common Failure Modes:
Incomplete Cyclization:
Symptom:[1][2][4][6][7][8] Presence of aliphatic peaks in NMR (3.8 ppm for -CH2Cl) alongside aromatic signals.[1]
Fix: Increase reaction time in Eaton's reagent. Ensure the temperature is maintained at 90°C.
Over-Oxidation (During Aromatization):
Symptom:[1][2][4][6][7][8] Dark tar formation or loss of the N-H signal without aromatization.[1]
Fix: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for a milder dehydrogenation compared to Iodine/DMSO.
Regioselectivity Issues (Derivatization):
Insight: Electrophilic substitution (e.g., bromination) on the 6-methyl scaffold will predominantly occur at the C8 position (ortho to NH) due to the directing effect of the amine and the blocking of the para position by the methyl group. This is advantageous for synthesizing 8-substituted alkaloids.[1]
References
Synthesis of 2,3-dihydroquinolin-4(1H)
Title: "Efficient synthesis of 2,3-dihydroquinolin-4(1H)-ones using Eaton's reagent."[1]
High-Throughput Screening of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives for Microtubule Destabilization
Executive Summary This Application Note details a validated High-Throughput Screening (HTS) workflow for identifying potent microtubule destabilizers within a library of 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a validated High-Throughput Screening (HTS) workflow for identifying potent microtubule destabilizers within a library of 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for alkaloids like Graveoline and exhibiting documented activity against tubulin, kinases (PI3K, EGFR), and microbial targets.
The protocol focuses on a fluorescence-based tubulin polymerization assay adapted for 384-well plates, followed by a secondary cell viability screen. We address specific physicochemical challenges of the 6-methyl-dihydroquinolinone core—specifically its lipophilicity and potential for aggregation—ensuring a robust, artifact-free screening campaign.
Scientific Rationale & Library Considerations
The Target: Microtubule Dynamics
Quinolinone derivatives frequently bind to the colchicine-binding site of tubulin, inhibiting polymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanism: The 6-methyl substitution enhances hydrophobic interaction within the binding pocket, while N1- and C3-substitutions (e.g., benzylidene moieties) provide specificity.
Readout: We utilize a fluorometric assay where a reporter dye (DAPI or a specific tubulin stain) exhibits fluorescence enhancement upon binding to polymerized microtubules. Inhibition of polymerization results in a lower fluorescence signal.
Library Handling: The "Aggregation" False Positive
6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives are hydrophobic. In aqueous HTS buffers, they may form colloidal aggregates that sequester enzymes or proteins non-specifically, leading to false positives (promiscuous inhibition).
Countermeasure: The assay buffer includes a non-ionic detergent (0.01% Triton X-100) to disrupt promiscuous aggregates without denaturing tubulin.
Solvent: Compounds are stored in 100% DMSO. The final assay DMSO concentration is capped at 1% (v/v) to prevent solvent-induced microtubule destabilization.
Outcome: True hits will show an IC50 < 1 µM. Compounds inactive in cells but active in vitro may lack permeability.
Visualizations
HTS Workflow Diagram
Caption: Step-by-step High-Throughput Screening workflow for identifying tubulin inhibitors.
Mechanism of Action & Assay Principle
Caption: Assay principle: Inhibitors prevent the formation of fluorescent microtubule polymers.
Quantitative Data Summary: Expected Results
Parameter
High Control (DMSO)
Low Control (Colchicine)
Acceptance Criteria
RFU (t=0 min)
~1,000
~1,000
Baseline stability
RFU (t=60 min)
~15,000
~1,500
>10-fold signal window
CV (%)
< 5%
< 5%
Precision
Z' Factor
N/A
N/A
> 0.5
References
Matusiak, A. et al. (2022). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC PubMed Central.
[Link]
McCluskey, A. et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[1] RSC Advances.
[Link]
Feng, B.Y. et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology.
[Link]
El-Faham, A. et al. (2021).[2][3] Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC PubMed Central.
[Link]
Analytical methods for the quantification of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Topic: Analytical methods for the quantification of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] Introduction...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical methods for the quantification of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Compound Architecture
6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9) is a critical bicyclic intermediate employed in the synthesis of bioactive quinolones, antimalarials, and dye scaffolds.[1][2] Structurally, it consists of a benzene ring fused to a nitrogen-containing heterocycle, featuring a ketone at position 4 and a secondary amine at position 1.[2]
Critical Chemical Distinction: Unlike its isomer 6-methyl-3,4-dihydroquinolin-2(1H)-one (a lactam/hydrocarbostyril), the title compound is an aryl amino-ketone .[1] This structural nuance dictates the analytical strategy:
Basicity: The secondary aniline nitrogen (N1) is basic (approximate pKa ~2-4 due to conjugation with the benzene ring, though less basic than alkyl amines).[3] It interacts strongly with silanol groups on HPLC columns, necessitating buffered mobile phases.[3]
Redox Stability: The 2,3-dihydro framework is susceptible to oxidative dehydrogenation, converting the molecule into the fully aromatic 6-methylquinolin-4(1H)-one (or its 4-hydroxy tautomer).[1] Sample preparation must minimize oxidative stress.[1][3]
Chemical Properties Summary
Property
Value / Characteristic
Molecular Formula
C₁₀H₁₁NO
Molecular Weight
161.20 g/mol
Solubility
Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. Sparingly soluble in water.[1][3]
This protocol utilizes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD).[1] The use of an acidic mobile phase is mandatory to protonate the secondary amine, suppressing peak tailing caused by silanol interactions.[3]
Chromatographic Conditions[1][3][4][5][6]
System: Agilent 1200/1260 Infinity II or equivalent (Waters Alliance).
Column:C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).[3]
): 2.0 between main peak and any oxidation impurity.[3]
Precision (RSD):
1.0% for n=6 injections of Level 3 standard.
Secondary Method: GC-MS
For Reaction Monitoring and Volatile Impurity Profiling[1]
Gas Chromatography is suitable due to the molecule's moderate molecular weight (161.2 Da) and thermal stability.[3] However, the secondary amine can cause adsorption in the inlet liner.[3]
Use a reference wavelength (e.g., 360 nm, bandwidth 100) in DAD settings to correct drift.[3]
References
Sadeghian, H., et al. (2009).[3] "Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
BenchChem. (n.d.).[3] "6-Methyl-2,3-dihydroquinolin-4(1H)-one Structure and Properties." [3]
Sigma-Aldrich. (n.d.).[1][3][4][5] "HPLC Method Development & Optimization Guide."
PubChem. (2025).[3][5] "6-Methylquinoline and related derivatives data." National Library of Medicine.[1][3] [3]
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Technical Support Center: Synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Stability Executive Summary & Route Strategy Welcome to the technical support hub for dihydroquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Yield Optimization & Process Stability
Executive Summary & Route Strategy
Welcome to the technical support hub for dihydroquinolinone synthesis. The target molecule, 6-Methyl-2,3-dihydroquinolin-4(1H)-one , is a critical pharmacophore.
Through analysis of user data and literature precedents, we have identified that Route B (Two-Step Michael Addition + Intramolecular Cyclization) offers the highest reproducibility and scalability compared to oxidative cyclizations (e.g., Skraup) which are prone to over-oxidation and tar formation.
The Recommended Pathway
We strongly advise against using Polyphosphoric Acid (PPA) if your yields are currently below 60%. Our optimized protocol utilizes Eaton’s Reagent (
in Methanesulfonic acid) to minimize polymerization and simplify workup.
Visual Workflow: Optimized Synthesis
The following diagram outlines the critical control points in the synthesis.
Figure 1: The two-step synthetic pathway. Step 1 forms the acyclic precursor; Step 2 closes the ring.
Step-by-Step Optimization Guide
Phase 1: Synthesis of the Intermediate
Target: 3-(p-tolylamino)propanoic acid
Common Failure Mode: Incomplete conversion or polymerization of acrylic acid.
Protocol:
Stoichiometry: React p-toluidine (1.0 equiv) with Acrylic acid (1.2 equiv).
Solvent System: Use Toluene. Water can be used as a co-solvent if using sodium acrylate, but anhydrous toluene reflux is preferred for direct acid addition.
Catalysis: No catalyst is strictly required, but a catalytic amount of Hydroquinone (0.1%) prevents acrylic acid polymerization.
Purification: Do not carry crude oil to the next step. Recrystallize the intermediate from Ethanol/Water. Purity here dictates the "tar" level in Step 2.
Phase 2: Cyclization (The Yield Killer)
Target: 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Common Failure Mode: "Black Tar" formation due to overheating in PPA.
The Eaton's Reagent Advantage:
Unlike PPA, which is viscous and requires high temperatures (
), Eaton's reagent acts as both solvent and Lewis acid, effective at lower temperatures ().
Parameter
Polyphosphoric Acid (PPA)
Eaton's Reagent ()
Viscosity
Extremely High (Honey-like)
Low (Mobile liquid)
Reaction Temp
Workup
Difficult (Emulsions/Sticky)
Easy (Water quench)
Typical Yield
40–60%
80–95%
Side Reactions
Charring/Polymerization
Minimal
Optimized Protocol (Eaton's Method):
Preparation: Charge the solid intermediate (from Phase 1) into a flask.
Addition: Add Eaton's Reagent (5–10 mL per gram of substrate).
Note: The reaction is moisture-sensitive.[1] Use a drying tube.
Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC or HPLC.
Warning: Do not exceed 90°C. This causes decomposition.
Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
Neutralization: Neutralize with Ammonium Hydroxide (
) or Sodium Carbonate to pH 8–9 to precipitate the free base.
Isolation: Filter the solid precipitate. Recrystallize from Ethanol.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your current experiments.
Figure 2: Diagnostic logic for yield recovery.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid black mass. What happened?A: This is "charring," common with PPA at high temperatures. The harsh acidic conditions dehydrate the organic backbone.
Fix: Switch to Eaton's Reagent and strictly control the temperature (keep
). Ensure your starting material is dry; moisture reacts exothermically with , creating hot spots.
Q2: Can I use Acryloyl Chloride instead of Acrylic Acid in Step 1?A: Yes, but it is often unnecessary and harder to handle. Acryloyl chloride requires a base (like
) and anhydrous conditions. Acrylic acid is cheaper and the reaction with p-toluidine proceeds thermally without additional reagents.
Q3: Why is the product not precipitating after quenching?A: The quinolinone nitrogen can be protonated in acidic media, making it water-soluble.
Fix: Ensure you neutralize the quenched mixture to pH 8–9 . The free base is less soluble in water and should precipitate. If it oils out, extract with Ethyl Acetate or Dichloromethane (DCM).
Q4: I see a spot on TLC just below my product. Is it an isomer?A: With p-toluidine, regioisomers are unlikely because the methyl group blocks the para position, and the ortho positions are equivalent.
Diagnosis: The spot is likely the uncyclized intermediate ester or an amide byproduct.
Fix: Increase reaction time or temperature slightly (e.g., from 60°C to 70°C) to push conversion.
Q5: How do I clean glassware stained with PPA or Eaton's Reagent?A: Do not scrub immediately. Soak the glassware in water overnight. The phosphate glass will slowly hydrolyze and dissolve.
References
Eaton's Reagent Overview & Advantages
Title: Eaton's Reagent: A Less Viscous Alternative to PPA.
Source: TCI Chemicals / J. Org. Chem. 1973, 38, 4071.
URL:
Comparison of Cyclization Agents
Title: A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles.[2]
Technical Support Center: Synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Ticket ID: #Q4-METHYL-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Molecule & The Challenge You are likely synthesizing 6-Methyl-2,3-dihydro...
You are likely synthesizing 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9) as a scaffold for drug discovery.[1] This structure is a critical pharmacophore, often serving as a precursor for tetrahydroquinolines or fully aromatic quinolones.
The standard route involves the intramolecular Friedel-Crafts acylation of N-(p-tolyl)-
-alanine. While theoretically simple, this reaction is notorious for a specific failure mode: "The Black Tar Scenario."
This guide addresses the three most common technical tickets we receive regarding this synthesis:
Oligomerization (Tar Formation)
Oxidative Dehydrogenation (The "Aromatic" Impurity)
Upstream Contamination (The "Dialkylated" Artifact)
Module 1: "My Reaction Mixture Turned into a Black Solid"
The Issue
Users often report that using Polyphosphoric Acid (PPA) at traditional temperatures (
) results in a viscous, intractable black mass with low recoverable yield.
Technical Diagnosis: Intermolecular vs. Intramolecular Competition
The cyclization is a race between two pathways. You want the Intramolecular path (Ring Closing). However, the amino acid precursor is amphoteric. Under high concentration or insufficient acid solvation, the carboxylic acid of Molecule A attacks the amine of Molecule B, leading to Intermolecular polymerization (polyamide formation).
The Solution: Eaton’s Reagent
Switching from PPA to Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid) is the industry standard fix. It is less viscous, allows for lower reaction temperatures (), and significantly reduces polymerization.
Comparison of Cyclization Media
Feature
Polyphosphoric Acid (PPA)
Eaton's Reagent (/MsOH)
Viscosity
Extremely High (requires heating to stir)
Low (stirrable at RT)
Reaction Temp
(Risk of oxidation/tar)
(Milder)
Workup
Difficult (Hydrolysis is exothermic/slow)
Easy (Quench over ice/water)
Major Side Product
Black Tar (Polyamides)
Minimal
Visualizing the Pathway
Figure 1: The mechanistic fork. High viscosity and concentration favor the "Dimer" pathway (Red), while optimal solvation favors the "Target" (Green).
Module 2: "I Have a Persistent Impurity at M-2"
The Issue
LC-MS analysis shows the target mass (
) but also a significant peak at . This impurity co-crystallizes with the product and is difficult to remove.
Technical Diagnosis: Oxidative Dehydrogenation
The impurity is 6-Methylquinolin-4(1H)-one (the fully aromatic analog).
Cause: Exposure to atmospheric oxygen at high temperatures, particularly in PPA. The 2,3-dihydro bond is susceptible to oxidation, restoring aromaticity to the heterocyclic ring.
Identification:
Target:
NMR shows two triplets approx.[2] 2.5–3.5 ppm (C2 and C3 protons).
Impurity:
NMR shows two doublets in the aromatic region ( 6.0–8.0 ppm) replacing the triplets.
Troubleshooting Protocol
Inert Atmosphere: Strictly run the cyclization under Nitrogen or Argon.
Temperature Cap: Do not exceed
.
Purification: If present, the aromatic impurity is significantly less soluble in ethanol than the dihydro target.
Step: Dissolve crude in hot ethanol.
Step: Filter hot (removes the aromatic impurity which often remains solid).
Step: Crystallize the filtrate.
Module 3: Upstream Contamination (The "Dialkylated" Artifact)[3]
The Issue
The reaction yields a product with a mass of
.
Technical Diagnosis: Double Michael Addition
If you synthesized the precursor yourself (reacting p-toluidine with acrylic acid or methyl acrylate), a common side reaction is the addition of two acrylate units to the nitrogen, forming a tertiary amine.
Consequence: This dialkylated impurity cannot cyclize to the desired quinolone in the same way or forms complex tricyclic byproducts upon exposure to Eaton's reagent.
Prevention Strategy
Stoichiometry: Use a slight excess of p-toluidine (1.1 equiv) relative to the acrylate to discourage double addition.
Purification of Precursor: Do not carry the crude amino acid forward. Recrystallize the
-(p-tolyl)--alanine from water/ethanol before cyclization.
Self-Validating Experimental Protocol
Objective: Synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one using Eaton's Reagent.
Setup: Flame-dry a round-bottom flask. Add a stir bar. Purge with
.
Charging: Add Eaton's Reagent (5 mL per 1 g of precursor).
Addition: Add
-(p-tolyl)--alanine portion-wise at room temperature.
Checkpoint: Ensure complete dissolution. If clumps form, the "Tar" pathway is activated.
Reaction: Heat to
for 2–4 hours.
Monitor: TLC (50% EtOAc/Hexane). The amino acid stays at the baseline; the product moves to
.
Quench: Pour the warm mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.
Observation: The product should precipitate as a solid.
Isolation: Neutralize with saturated
(pH 7–8). Filter the solid.
Purification: Recrystallize from Ethanol .
Troubleshooting Flowchart
Figure 2: Decision matrix for isolating the root cause of synthetic failure.
References
Zewge, D., et al. (2007).[3] "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." The Journal of Organic Chemistry, 72(11), 4276–4279. Link
Context: Establishes Eaton's reagent as the superior alternative to PPA for quinolone cyclizations.[3][4][5]
Eaton, P. E., et al. (1973).[3] "Phosphorus pentoxide-methanesulfonic acid.[3] Convenient alternative to polyphosphoric acid."[3] The Journal of Organic Chemistry, 38(23), 4071–4073. Link
Context: The seminal paper defining the reagent and its properties.
Gorepatil, A., et al. (2018).[6] "Zirconyl Nitrate: A Water-Tolerant Reagent for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones."[6] Synlett, 29(02), 235-237.[6] Link
Context: Discusses alternative Lewis Acid c
BenchChem. "6-Methyl-2,3-dihydroquinolin-4(1H)-one Structure and Reactivity." Link
Context: General physical properties and structural d
Technical Support Center: Purification of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
Executive Summary & Molecule Profile User Query: "I am synthesizing 6-Methyl-2,3-dihydroquinolin-4(1H)-one via intramolecular Friedel-Crafts cyclization. The crude product is a dark brown solid/tar.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
User Query: "I am synthesizing 6-Methyl-2,3-dihydroquinolin-4(1H)-one via intramolecular Friedel-Crafts cyclization. The crude product is a dark brown solid/tar. How do I purify this to pharmaceutical grade (>98%)?"
Scientist’s Analysis:
The target molecule, 6-Methyl-2,3-dihydroquinolin-4(1H)-one , is a bicyclic nitrogen heterocycle often used as a scaffold in drug discovery (e.g., for antitubercular or anticancer agents). The synthesis typically involves the cyclization of N-(p-tolyl)-3-chloropropanamide using Lewis acids (AlCl₃) or Polyphosphoric Acid (PPA).
Key Challenges:
"Tar" Formation: PPA/AlCl₃ residues create viscous oligomers that trap the product.
Oiling Out: The melting point is relatively low (typically ~105–110°C range for this class), making it prone to forming a second liquid phase rather than crystals.
Oxidation: The secondary amine (-NH-) is susceptible to oxidation, leading to colored impurities (quinolines).
Solvent Selection & Solubility Profile
Q: Which solvent system should I use?
A: Based on the polarity of the secondary amine and the ketone functionality, we recommend a Two-Solvent System (Ethanol/Water) or a Single-Solvent System (Ethyl Acetate) depending on the impurity profile.
Solvent System
Role
Suitability
Mechanism
Ethanol (95%) / Water
Primary Recommendation
High
Ethanol solubilizes the ketone/amine via H-bonding. Water acts as the anti-solvent to force precipitation upon cooling. Excellent for removing inorganic salts (AlCl₃ residues).
Ethyl Acetate / Hexanes
Secondary Option
Moderate
Good for removing non-polar starting materials (e.g., unreacted p-toluidine derivatives). Risk of "oiling out" is higher here.[1]
Toluene
Specific Cases
Low
Use only if the product is highly contaminated with tars. Toluene's high boiling point allows for hot filtration of polymeric impurities.
The Purification Protocol (SOP)
Standard Operating Procedure (SOP-PUR-6M)
Objective: Purification of crude 6-methyl-2,3-dihydroquinolin-4(1H)-one to >98% purity.
Phase 1: Dissolution & Hot Filtration (Critical for Color Removal)
Crude Prep: Place 5.0 g of crude solid in a 125 mL Erlenmeyer flask.
Solvent Addition: Add 95% Ethanol (approx. 15–20 mL) and a magnetic stir bar.
Heating: Heat to reflux (approx. 78°C) on a hot plate/stirrer.
Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments.
Decolorization: Once dissolved, remove from heat briefly. Add Activated Charcoal (0.1–0.2 g) .
Warning: Do not add charcoal to a boiling solution; it will boil over.
Re-heating: Return to reflux for 5 minutes.
Hot Filtration: While hot, filter through a pre-warmed Büchner funnel with a Celite® pad to remove charcoal and inorganic insolubles.
Phase 2: Crystallization & Isolation
Cloud Point: Re-heat the filtrate to boiling. Add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1–2 drops of Ethanol to clear the solution.
Nucleation: Remove from heat. Cap the flask and allow it to cool to room temperature slowly (over 1–2 hours).
Why? Rapid cooling traps impurities in the crystal lattice.
Completion: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Filtration: Collect crystals via vacuum filtration.[2] Wash with cold 50% EtOH/Water.
Visualization: The Workflow
The following diagram illustrates the critical decision points in the purification workflow.
Figure 1: Step-by-step purification logic flow for 6-Methyl-2,3-dihydroquinolin-4(1H)-one.
Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" (Forms a Liquid Blob)
User: "Instead of crystals, I see a yellow oil at the bottom of the flask as it cools."
Diagnosis: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.
Corrective Actions:
Re-dissolve: Heat the mixture until the oil dissolves back into solution.
Add Solvent: Add a small amount (2–5 mL) of Ethanol. The solution is too concentrated.
Seeding: Cool the solution to just above the oiling temperature and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
Diagram: See the logic below.
Figure 2: Decision tree for resolving "Oiling Out" phenomena.
Issue 2: Low Yield (<50%)
User: "The crystals are pure, but I lost half my mass."
Diagnosis: The product is too soluble in the mother liquor (Ethanol).
Corrective Actions:
Increase Anti-Solvent: Use a higher ratio of Water in the final mix.
Second Crop: Do not discard the filtrate. Evaporate it to half volume and cool again to collect a "second crop" (Note: This crop will be less pure and requires checking).
Issue 3: Persistent Brown Color
User: "The crystals are off-white/beige, not white."
Diagnosis: Oxidation products (quinolines) or polymerized impurities are trapped.
Corrective Actions:
Double Charcoal: Repeat the hot filtration step with fresh activated charcoal.
Acid Wash: If the impurity is basic (e.g., starting aniline), washing the solid with dilute HCl is risky as the product is also basic. Instead, recrystallize from Ethyl Acetate to leave polar colored impurities behind.
Quality Control & Validation
Before using the purified compound in downstream synthesis, validate using these parameters:
Parameter
Acceptance Criteria
Method
Appearance
White to off-white needles/powder
Visual Inspection
Melting Point
106–109°C (Typical for 6-Me-DHQ)
Capillary MP Apparatus
TLC
Single spot (Rf ~0.4 in 1:1 EtOAc/Hex)
Silica Gel 60 F254
1H NMR
Distinct singlets for -CH3 (2.3 ppm) and -NH
400 MHz DMSO-d6
References
Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved February 15, 2026, from [Link]
Context: Provides general synthesis routes (Friedel-Crafts)
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
Context: Authoritative guide on solvent selection (EtOH/W
Athabasca University. (n.d.). Recrystallization of Acetanilide (Analogous Amide). Retrieved February 15, 2026, from [Link]
Context: Validates the protocol for recrystallizing aromatic amides/amines using w
Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone (US6967209B2).[3] Retrieved February 15, 2026, from
Context: Industrial context for purifying dihydroquinolinones via Friedel-Crafts routes.
Stability and degradation pathways of 6-Methyl-2,3-dihydroquinolin-4(1H)-one.
The following technical guide is structured as a direct-response support center for researchers working with 6-Methyl-2,3-dihydroquinolin-4(1H)-one . It prioritizes practical troubleshooting, degradation mechanics, and a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a direct-response support center for researchers working with 6-Methyl-2,3-dihydroquinolin-4(1H)-one . It prioritizes practical troubleshooting, degradation mechanics, and analytical validation.
Topic: Stability Profiling, Degradation Pathways, and Experimental Troubleshooting
Ticket ID: #REQ-6M-DHQ-STAB
Assigned Specialist: Senior Application Scientist, Small Molecule Stability Unit
Module 1: Critical Storage & Handling Protocols
Quick-reference answers for immediate sample preservation.
Q: I received my shipment of 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9) and the powder is slightly off-white/beige. Is this acceptable?A: Yes, but with caveats. Pure 6-Methyl-2,3-dihydroquinolin-4(1H)-one is typically a white to pale yellow solid. A deepening beige or brown color indicates the onset of surface oxidation .
Action: Verify purity via HPLC or TLC immediately. If purity is >97%, the color is likely a trace surface impurity (the fully aromatic quinolinone) which has a high extinction coefficient and colors the bulk solid disproportionately.
Prevention: Store under inert atmosphere (Argon/Nitrogen). This molecule contains a secondary amine and a benzylic-like position (C3/C2), making it susceptible to oxidative dehydrogenation.
Q: Can I store this compound in solution (DMSO/Methanol) at -20°C?A: We recommend storing as a solid whenever possible.
Risk: In solution, the rate of oxidative dehydrogenation increases, particularly in protic solvents like Methanol which can facilitate proton transfer during auto-oxidation.
Protocol: If solution storage is mandatory, use anhydrous DMSO, purge with argon, seal with Parafilm, and store at -80°C. Discard solutions after 30 days if not re-validated.
Q: Is this compound light-sensitive?A:High. Dihydroquinolinones are known to undergo photo-induced dehydrogenation.
Mechanism: UV light can excite the carbonyl/amine system, promoting electron transfer to the solvent or molecular oxygen, driving the conversion to the fully aromatic 6-methylquinolin-4(1H)-one.
Directive: Always use amber vials. Wrap reaction vessels in aluminum foil if the reaction does not require photolysis.
Module 2: Degradation Pathways & Mechanisms
Deep-dive into the "Why" and "How" of sample loss.
The primary instability of 6-Methyl-2,3-dihydroquinolin-4(1H)-one stems from the thermodynamic drive to regain aromaticity in the heterocyclic ring.
Primary Pathway: Oxidative Dehydrogenation
Unlike simple ketones, this molecule is a "pre-aromatic" system. The loss of two hydrogen atoms (from C2 and C3) yields 6-Methylquinolin-4(1H)-one , which is significantly more stable due to the fully aromatic pyridine-like ring fused to the benzene.
Trigger Factors:
Atmospheric Oxygen: Slow auto-oxidation at RT.
Transition Metals: Trace metals in solvents can catalyze this dehydrogenation.
Basic Conditions: Base facilitates the removal of protons at the
Under radical-generating conditions (light + oxygen), the amine radical or the
-carbon radical can couple, leading to complex dimers, though this is kinetically slower than simple aromatization.
Pathway Visualization
The following diagram illustrates the critical degradation flow.
Figure 1: The dominant degradation pathway is the oxidative dehydrogenation to the fully aromatic quinolone, driven by thermodynamic stability.
Module 3: Experimental Troubleshooting
Scenario-based solutions for common experimental anomalies.
Scenario A: "My reaction yield is low, and I see a fluorescent spot on the TLC."
Diagnosis: You likely have significant conversion to the aromatic 6-Methylquinolin-4(1H)-one .
The Clue: The dihydro- starting material is less fluorescent than the fully aromatic product. If you see a bright blue/purple fluorescent spot under UV (254/365 nm) that runs slightly more polar (due to increased planarity and H-bonding capability) than your starting material, it is the oxidized impurity.
Fix:
Degas all solvents vigorously before adding the reagent.
Add a radical scavenger (e.g., BHT) if compatible with your chemistry.
Check if your reaction conditions (e.g., Pd/C hydrogenation, high temp basic conditions) inadvertently promote dehydrogenation.
Scenario B: "I cannot get the amine to react in an alkylation reaction."
Diagnosis: The nitrogen in 2,3-dihydroquinolin-4(1H)-one is akin to an aniline (nucleophilic). However, if it oxidizes to the quinolone, the nitrogen becomes part of a vinylogous amide system and loses significant nucleophilicity.
Test: Take an NMR.
Active (Dihydro): Look for the -CH2-CH2- multiplets roughly between 2.5 - 3.5 ppm.
Dead (Aromatic): Look for two doublets (alkene protons) around 6.0 - 8.0 ppm replacing the methylene signals.
Module 4: Analytical Validation (HPLC Method)
Standardize your quality control using this self-validating protocol.
To distinguish the Dihydro (Active) from the Quinolone (Degradant), use a Reverse Phase method. The aromatic degradant is more planar but often slightly more polar due to the ability to tautomerize (4-hydroxyquinoline form), shifting its retention time.
Recommended HPLC Conditions:
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Degradant elutes earlier or close to SM depending on pH (due to H-bonding).
Quantitative Specifications:
Attribute
Acceptance Criteria
Purity (Area %)
≥ 97.0%
Aromatic Impurity
≤ 1.5% (Critical limit for biological assays)
Water Content
≤ 0.5% (Hygroscopic nature promotes hydrolysis)
References
Synthesis and Oxidation of Dihydroquinolinones:
Vertex AI Search Result 1.1, 1.3, 1.4: "Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation..."
Source: ChemRxiv/ResearchGate.
Link:[Link] (Note: Generalized landing page for verified source domain as specific deep links to preprints may expire).
Photochemical Stability:
Vertex AI Search Result 1.6: "Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones"
Source: ResearchGate.
Link:[Link]
General Impurity Profiling (HPLC):
Vertex AI Search Result 1.7: "HPLC-Based Strategies for Impurity Profiling..."
Source: Pharmaceutical Outsourcing.
Link:[Link]
Troubleshooting
Preventing oxidation of 2,3-dihydroquinolin-4(1H)-ones during synthesis.
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of 2,3-dihydroquinolin-4(1H)-ones. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of 2,3-dihydroquinolin-4(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The inherent susceptibility of the 2,3-dihydroquinolin-4(1H)-one core to oxidation, leading to the formation of the corresponding quinolin-4(1H)-one, is a frequent challenge that can impact yield, purity, and reproducibility.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices. Our goal is to empower you to diagnose, resolve, and proactively prevent issues related to unwanted oxidation during your synthetic workflows.
Troubleshooting Guide: Oxidation-Related Issues
This section addresses specific experimental observations that indicate oxidative degradation. For each issue, we provide probable causes and actionable solutions.
Issue 1: My reaction mixture is turning dark brown/black, and TLC/LC-MS analysis shows a significant new spot/peak corresponding to the mass of the oxidized product.
Probable Cause:
This is a classic sign of significant, ongoing oxidation of your 2,3-dihydroquinolin-4(1H)-one product to the highly conjugated quinolin-4(1H)-one. This process is often accelerated by the presence of atmospheric oxygen, elevated temperatures, or certain metal catalysts that can facilitate dehydrogenation. The extended conjugation in the oxidized product often results in a colored compound.
Recommended Solutions:
1. Implement a Strict Inert Atmosphere Protocol:
The most effective preventative measure is the rigorous exclusion of oxygen from the reaction vessel. The choice between nitrogen and argon is generally one of cost and availability, with argon being denser and often preferred for highly sensitive reactions.
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
Assembly: Quickly assemble the hot glassware and equip the reaction flask with a stir bar. Seal all joints with a suitable grease and secure with clips. Cap the setup with rubber septa.
Purging the System: Insert a needle connected to a nitrogen or argon line (passed through a drying tube) and a second "exit" needle into the main flask's septum.
Allow the inert gas to flush the system for 5-10 minutes to displace all air.
Remove the exit needle and maintain a slight positive pressure of inert gas, typically supplied via a gas bubbler or a balloon affixed to a needle.
Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe. Add solid reagents under a strong counter-flow of inert gas.
2. Degas All Solvents and Liquid Reagents:
Solvents can dissolve significant amounts of oxygen. Degassing is critical for minimizing oxidation.
Degassing Method
Procedure
Best For
Sparging
Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes.
Most common solvents (e.g., THF, Toluene, DCM).
Freeze-Pump-Thaw
Freeze the solvent with liquid N₂. Apply a high vacuum to remove gases. Thaw the solvent. Repeat 3 times.
Highly sensitive reactions and removal of all dissolved gases.
Sonication under Vacuum
Place the solvent in an ultrasonic bath while applying a vacuum.
Faster than sparging for smaller volumes.
Issue 2: The oxidation byproduct forms primarily during the aqueous work-up or extraction phase.
Probable Cause:
The product may be stable under the reaction conditions (e.g., in a non-polar organic solvent), but becomes susceptible to oxidation upon exposure to air and water, especially if the pH changes or if trace metals are present. Shaking a separatory funnel vigorously introduces a large amount of atmospheric oxygen into the organic/aqueous mixture.
Recommended Solutions:
1. Perform an Anaerobic Work-up:
All solutions used for the work-up (water, brine, acid/base solutions) must be degassed prior to use.
Experimental Protocol: Anaerobic Aqueous Work-up
Cool the reaction mixture to room temperature under an inert atmosphere.
Transfer the cooled mixture via cannula or a gas-tight syringe into a separate flask containing degassed water (or other aqueous solution), also under an inert atmosphere.
Stir the biphasic mixture gently under positive inert gas pressure. Avoid vigorous shaking.
Allow the layers to separate. Transfer the desired organic layer via cannula to a flask containing a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) under an inert atmosphere.
2. Add a Reducing Agent or Antioxidant to the Quench:
Incorporating a mild reducing agent or an antioxidant into the initial quench can scavenge dissolved oxygen and other oxidizing species.
Recommended Agents:
Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃): A small amount added to the aqueous quench solution can effectively remove residual oxidizing agents and dissolved oxygen.
Butylated Hydroxytoluene (BHT): A radical scavenger that can be added in catalytic amounts to the organic solvent before work-up or concentration.
Issue 3: My product appears pure after the reaction, but decomposes on the silica gel column during purification.
Probable Cause:
Silica gel is acidic and has a high surface area, which can catalyze the oxidation of sensitive compounds, especially when exposed to air and eluents that are not oxygen-free. This is a very common issue for compounds prone to dehydrogenation.
Recommended Solutions:
1. Deactivate the Stationary Phase:
Neutralizing the acidic sites on silica can significantly reduce on-column degradation.
Method: Prepare a slurry of silica gel in your starting eluent (e.g., hexanes/ethyl acetate). Add 1-2% triethylamine (NEt₃) by volume relative to the solvent. Swirl thoroughly and pack the column as usual. Run the column using an eluent that also contains 0.5-1% NEt₃.
2. Use an Alternative Stationary Phase:
If deactivation is insufficient, switch to a more inert support.
Stationary Phase
Properties
Best For
Alumina (Neutral or Basic)
Less acidic than silica. Available in different activity grades.
Compounds that are highly sensitive to acid.
Florisil®
A magnesium silicate gel, generally considered milder than silica.
An alternative to silica and alumina.
Reverse-Phase C18 Silica
Non-polar stationary phase used with polar eluents (e.g., water/acetonitrile).
Can be effective if the polarity difference between the product and byproduct is sufficient.
3. Minimize Purification Time and Oxygen Exposure:
Use Flash Chromatography: Apply pressure to expedite the separation, minimizing the time the compound spends on the column.
Degas Eluents: Briefly sparge your chromatography solvents with an inert gas before use.
Work Quickly: Do not let purified fractions sit open to the air; concentrate them immediately.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 2,3-dihydroquinolin-4(1H)-one oxidation?
The oxidation is a dehydrogenation reaction that results in the formation of a more thermodynamically stable aromatic system. The driving force is the gain in aromatic stabilization energy. The process involves the loss of two hydrogen atoms from the C2 and C3 positions of the heterocyclic ring, creating a new double bond and aromatizing the system.
Optimization
Overcoming steric hindrance in 6-Methyl-2,3-dihydroquinolin-4(1H)-one reactions.
The following technical guide is designed as an interactive Support Center resource. It addresses the specific steric and electronic challenges associated with 6-Methyl-2,3-dihydroquinolin-4(1H)-one (MDQ).
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed as an interactive Support Center resource. It addresses the specific steric and electronic challenges associated with 6-Methyl-2,3-dihydroquinolin-4(1H)-one (MDQ).
Topic: Overcoming Steric & Electronic Barriers in Functionalization
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide [v2.4]
System Overview: The "Deceptive" Scaffold
The 6-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold appears sterically open, but it presents a unique convergence of electronic deactivation and "bay-region" steric hindrance.
The Trap: Users often treat the C4-ketone like a standard cyclohexanone. It is not. The N1 lone pair donates electron density into the carbonyl (vinologous amide character), significantly reducing electrophilicity.
The Steric Wall: The C6-methyl group creates a specific steric blockade at the C5 position (the "bay" region between the carbonyl and the methyl), rendering it effectively inert to direct substitution.
Issue: "My reductive amination with a secondary amine is stalling at <10% conversion. Standard NaBH(OAc)₃ conditions failed."
Diagnosis:
You are facing a dual barrier:
Electronic: The N1 nitrogen donates density to the C4 carbonyl, making it a poor electrophile.
Steric: The bicyclic system adopts a puckered conformation. If your amine nucleophile is bulky (e.g., piperazine, morpholine), the approach vector is hindered by the C3-methylene hydrogens and the peri-interaction with C5.
The Solution: Titanium-Mediated Dehydration
Standard acid catalysis (AcOH) is often insufficient to force iminium formation in this deactivated system. You must use a Lewis Acid dehydrating agent to "lock" the amine onto the carbonyl before reduction.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
Use this for bulky amines or electron-deficient anilines.
Complexation: In a dry flask under Argon, dissolve MDQ (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF.
Note: The solution often turns yellow/orange, indicating Lewis acid coordination.
Dehydration: Stir at ambient temperature for 6–12 hours (or microwave at 60°C for 1 hour).
Checkpoint: Monitor by TLC. You are looking for the disappearance of the ketone spot. The imine/enamine intermediate may be unstable, so proceed directly.
Reduction: Dilute with absolute EtOH (to solubilize the borohydride). Add NaBH₄ (2.0 equiv) or NaBH₃CN (1.5 equiv) in portions.
Quench: Stir 2 hours. Quench carefully with 1N NaOH (to precipitate Titanium salts as white TiO₂). Filter through Celite.
Data Comparison: Standard vs. Titanium Protocol
Nucleophile
Standard Conditions (AcOH/NaBH(OAc)₃)
Ti(OiPr)₄ Protocol
Improvement Factor
Benzylamine (Primary)
65% Yield
88% Yield
1.3x
N-Methylpiperazine (Bulky)
12% Yield (Stalled)
76% Yield
6.3x
2-Aminopyridine (Weak Nu)
0% Yield
55% Yield
Infinite
Module B: The C5 "Fortress" (Electrophilic Aromatic Substitution)
Issue: "I need to halogenate the C5 position (ortho to the ketone), but I'm only getting C7 substitution or decomposition."
Diagnosis:
Direct functionalization of C5 is a strategic error .
Steric Vice: C5 is sandwiched between the C4-carbonyl oxygen and the C6-methyl group.
Electronic Mismatch: The N1 lone pair directs electrophiles primarily to C6 (blocked) and C8 (open). C5 is electronically deactivated relative to C7/C8 and sterically inaccessible.
The Solution: The "Pre-Cyclization" Route
Do not fight the scaffold. If you need a substituent at C5, you must install it before building the dihydroquinolinone ring.
Workflow Logic:
Figure 1: Decision logic for accessing the sterically hindered C5 position. Direct attack is futile; retrospective synthesis is required.
Module C: N1-Alkylation (The "Floppy" Barrier)
Issue: "Alkylation of N1 with a branched halide (e.g., isopropyl iodide) is slow and yields are poor."
Diagnosis:
While N1 is not directly hindered by the 6-methyl, the C2-methylene groups can create "puckering" interference when bulky groups are added. Furthermore, the amide-like resonance (N-C=O) reduces the nucleophilicity of the nitrogen.
The Solution: Phase Transfer Catalysis (PTC)
Avoid weak bases (K₂CO₃/Acetone). You need to deprotonate the N-H completely or use a highly active ion pair.
Protocol: PTC Alkylation
Solvent: Toluene (or Benzene).
Base: 50% aqueous NaOH (creates a biphasic system).
Process: The TBAB transports the deprotonated MDQ anion into the organic phase as a loose ion pair, making it highly nucleophilic and stripping away solvation shells that increase steric bulk.
Frequently Asked Questions (FAQ)
Q: Can I use the Fischer Indole synthesis to make this core?A: No. Fischer Indole synthesis produces indoles (5-membered rings). To make the 6-membered dihydroquinolinone, you typically use the Friedel-Crafts cyclization of N-(3-chloropropionyl)anilines or the Dieckmann condensation of appropriate esters.
Q: Why does my Grignard addition to the C4-ketone fail?A: Grignard reagents often act as bases rather than nucleophiles here, deprotonating the alpha-position (C3). Additionally, the N1-H (if unprotected) will quench the Grignard.
Fix: Protect N1 (e.g., Benzyl or Tosyl) and use Organocerium reagents (CeCl₃ + RLi). Cerium reagents are less basic and more nucleophilic towards sterically/electronically compromised ketones.
Q: I see a "double spot" on TLC after reaction. Is it a mixture?A: It might be the Enol tautomer . 2,3-dihydroquinolin-4-ones can tautomerize to 4-hydroxy-1,2-dihydroquinolines, especially in polar solvents. Run an NMR in CDCl₃; if you see a vinyl signal around 5.5-6.0 ppm, you have the enol form. This is not an impurity; it is the compound itself.
References
Synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)
Methodology: Benchchem. "6-Methyl-2,3-dihydroquinolin-4(1H)-one - Established Synthetic Routes."[1] Accessed Feb 2026.
Reductive Amination Troubleshooting
Mechanism: Master Organic Chemistry.
Lewis Acid Activation (Ti(OiPr)4)
Protocol: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of ketones." J. Org.[2][3] Chem. 1995, 60, 4928-4929.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for 3,4-Dihydroquinolin-2(1H)-one Scaffolds
Ticket ID: DHQO-THERM-OPT-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamic Landscape
Welcome to the Process Optimization Support Center. You are likely here because your dihydroquinolinone (DHQO) synthesis is suffering from one of two extremes: kinetic trapping (incomplete conversion) or thermodynamic degradation (polymerization/tars).
The synthesis of 3,4-dihydroquinolin-2(1H)-ones—typically via Intramolecular Friedel-Crafts Alkylation of N-arylcinnamamides or Pd-Catalyzed Cyclization —is governed by a delicate thermal balance. The alkene moiety in your precursor is thermally sensitive, yet the ring-closure often possesses a high activation energy (
), especially with electron-deficient anilines.
This guide provides a logic-driven approach to navigating this thermal landscape, moving beyond "trial and error" to rational parameter design.
Q1: I am observing high starting material recovery despite refluxing in DCM (40°C). Should I switch to a higher boiling solvent?Diagnosis: Kinetic Trapping.
Explanation: DCM reflux (40°C) is often insufficient to overcome the activation barrier for 6-endo-trig cyclization, particularly if your N-aryl ring bears electron-withdrawing groups (EWGs) like -Cl, -
, or -. These groups deactivate the aromatic ring toward electrophilic attack.
Solution:
Solvent Switch: Move to 1,2-Dichloroethane (DCE) (bp 83°C) or Toluene (bp 110°C).
Catalyst Upgrade: If you are using weak acids like TFA, temperature alone may not suffice without causing decomposition. Switch to Triflic Acid (TfOH) . TfOH lowers the
so significantly that many cyclizations proceed at Room Temperature (20–25°C) , bypassing the need for thermal forcing [1].
Q2: My reaction turns into a black tar at 100°C with no desired product. What happened?Diagnosis: Thermal Polymerization (The "Cinnamate Trap").
Explanation: N-arylcinnamamides contain a reactive styrene-like double bond. At high temperatures (>80°C) without sufficient protonation/activation, the intermolecular radical polymerization of the alkene competes with the intramolecular cyclization.
Solution:
Concentration Control: High concentration favors intermolecular polymerization. Dilute your reaction to 0.05 M - 0.1 M .
Stepwise Heating: Do not plunge the flask into a 100°C bath. Ramp temperature: RT
50°C 80°C , monitoring by TLC/LCMS at each plateau.
Q3: I am getting a mixture of 6-substituted and 8-substituted isomers. Can temperature fix this?Diagnosis: Reversibility & Thermodynamic Control.
Explanation: In meta-substituted anilines, cyclization can occur para (leading to 6-sub) or ortho (leading to 8-sub) to the substituent. High temperatures often favor the thermodynamic product (reversible Friedel-Crafts), while low temperatures lock in the kinetic product (fastest formed, often sterically less hindered).
Solution:
To favor Kinetic Product: Lower temperature to 0–25°C and use a stronger catalyst (Superacid/TfOH) to compensate for the rate drop.
To favor Thermodynamic Product: Maintain higher temperature (80°C+) and extend reaction time to allow equilibration.
Module B: Transition Metal Catalysis (Palladium)
Context: You are using Pd-catalyzed C-H activation or Heck-reduction-cyclization sequences.
Q4: My Pd-catalyzed C(sp3)-H activation yields are dropping above 110°C, but the reaction is sluggish below 80°C.Diagnosis: Ligand Instability vs. Activation Energy.
Explanation: While C-H activation requires significant thermal energy (often >100°C), standard ligands like
or even can degrade or dissociate at these temperatures, leading to Pd-black precipitation.
Solution:
The "Goldilocks" Window: The optimal window is typically 100–110°C in Toluene or Xylene.
Ligand Stabilization: If you must go >120°C, switch to thermally robust ligands like Xantphos or BrettPhos .
Additive Effect: Add Pivalic Acid (30 mol%) . It acts as a proton shuttle, lowering the energy barrier for the C-H activation step, allowing the reaction to proceed at the lower end of the temperature range (80–90°C) [2].
Data Visualization: The Optimization Logic
Figure 1: Temperature Optimization Decision Tree
Caption: A logic flow for selecting the initial temperature range based on substrate electronics and catalyst type.
Figure 2: Kinetic vs. Thermodynamic Pathway
Caption: Energy landscape showing how temperature dictates regio-isomer distribution in meta-substituted substrates.
Comparative Data: Catalyst & Temperature Profiles
The following table summarizes optimal temperature ranges for common DHQO synthetic methodologies. Note the inverse relationship between catalyst strength and required temperature.
Thermal Activation: Equip with reflux condenser. Heat to 60°C .
Critical Check: If the solution turns opaque black rapidly, STOP . You are polymerizing. Cool immediately and attempt dilution (0.05 M).
Workup: Pour reaction mixture into ice-water. Extract with DCM. Wash with brine. Dry over
.
References
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 2023.
[Link]
Palladium-catalyzed C(sp3)-H activation: a facile method for the synthesis of 3,4-dihydroquinolinone derivatives. Angewandte Chemie Int.[5] Ed., 2014.[5]
[Link]
Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 2019.[6][7] (Cited for comparative superacid methodology).
[Link]
Effect of electron-withdrawing groups on 6-Methyl-2,3-dihydroquinolin-4(1H)-one synthesis.
Executive Summary The synthesis of 6-methyl-2,3-dihydroquinolin-4(1H)-one typically proceeds via an intramolecular Friedel-Crafts acylation of N-(p-tolyl)-3-chloropropanamide (or 3-acryloyl derivatives). The 6-methyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 6-methyl-2,3-dihydroquinolin-4(1H)-one typically proceeds via an intramolecular Friedel-Crafts acylation of N-(p-tolyl)-3-chloropropanamide (or 3-acryloyl derivatives). The 6-methyl group is an electron-donating group (EDG) that activates the aromatic ring, facilitating cyclization at the position ortho to the amino group.
The introduction of Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -CF₃) to this scaffold significantly disrupts the reaction kinetics. EWGs deactivate the aromatic ring, reducing the nucleophilicity of the carbon attacking the acylium ion intermediate. This leads to:
Drastically reduced yields (often <20% or failed reaction).
Requirement for "Superacid" conditions (e.g., Eaton’s Reagent or high-temp PPA).
Alternative side reactions (intermolecular acylation or polymerization).
Module 1: Mechanistic Pathway & EWG Interference
The following diagram illustrates the standard cyclization pathway and the specific point where EWGs cause failure.
Figure 1: The intramolecular Friedel-Crafts acylation pathway. EWGs increase the activation energy required for the ring to attack the acylium ion.
Module 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Failure & Low Yields
Q: I am trying to cyclize a substrate with both a 6-methyl group and a 7-nitro group, but I am recovering starting material. Why?A: The nitro group is a strong deactivator.[1] Even though the 6-methyl group is activating, the strong electron-withdrawing nature of the nitro group (via both induction and resonance) dominates the electronic landscape of the ring.
The Problem: The ring is too electron-deficient to attack the acylium ion generated by mild Lewis acids.
The Fix: Switch from standard AlCl₃/DCM conditions to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Eaton's reagent acts as both solvent and superacid catalyst, allowing cyclization of deactivated rings at elevated temperatures (70–90°C) without the viscous "tar" associated with Polyphosphoric Acid (PPA).
Q: My 6-methyl control reaction works in 2 hours, but the 6-methyl-x-chloro analog takes 24 hours. Is this normal?A: Yes. Halogens are deactivating (inductive withdrawal) but ortho/para directing. While less deactivating than nitro groups, they still raise the activation energy.
Recommendation: Increase reaction temperature by 20–30°C. If using AlCl₃, ensure you are using a stoichiometric excess (2.5–3.0 equivalents) because the amide carbonyl coordinates with the aluminum, effectively removing 1 equivalent of catalyst before the reaction starts.
Category 2: Reagent Selection
Q: Can I use Polyphosphoric Acid (PPA) instead of AlCl₃?A: Yes, PPA is the traditional reagent for this cyclization, but it has significant drawbacks:
Viscosity: It is difficult to stir at room temperature.
Workup: Quenching PPA is exothermic and messy.
Temperature: PPA often requires 120°C+ for deactivated substrates, which can degrade the 6-methyl group (benzylic oxidation).
Verdict: Use Eaton’s Reagent if available.[2] It offers the same acidity profile but is a liquid at room temperature and water-soluble during workup.
Q: I see "dimer" formation in my LC-MS. What is happening?A: This is Intermolecular Acylation . If the intramolecular cyclization is slow (due to EWG deactivation), the acylium ion may attack a different molecule's ring (likely at the position ortho to the methyl) rather than closing its own ring.
Solution: Run the reaction under high dilution conditions (0.05 M - 0.1 M) to favor the intramolecular pathway.
Module 3: Experimental Protocols
Protocol A: Standard Synthesis (Activated Substrates)
Best for: 6-Methyl-2,3-dihydroquinolin-4(1H)-one (No EWGs)
Best for: Substrates with EWGs (Cl, NO₂, CF₃) in addition to the methyl group.
Reagent:Eaton’s Reagent (P₂O₅ in MeSO₃H).[2][3] Note: Use as solvent.
Procedure:
Place the amide precursor (1.0 g) in a round-bottom flask.
Add Eaton’s Reagent (5–10 mL per gram of substrate).
Stir at Room Temperature for 30 mins to dissolve.
Heat to 70–90°C for 4–12 hours.
Critical: Monitor by LC-MS, as TLC is difficult in this matrix.
Workup: Cool to RT. Slowly pour into ice water (exothermic!). Neutralize with solid Na₂CO₃ or NaOH solution until pH ~8. The product usually precipitates as a solid. Filter and wash with water.
Module 4: Comparative Reactivity Data
The following table demonstrates the impact of substituents on the yield of 2,3-dihydroquinolin-4(1H)-ones using optimized conditions (Eaton's Reagent or PPA).
Substituent (Position)
Electronic Effect
Approx. Yield (Standard)
Approx. Yield (Optimized/Eaton's)
Notes
6-Methyl (Control)
EDG (Weak)
85 - 92%
>95%
Standard reaction; fast kinetics.
6-Methyl, 7-Chloro
EWG (Weak)
40 - 50%
75 - 80%
Requires higher temp (90°C).
6-Methyl, 5-Chloro
EWG (Steric/Inductive)
< 30%
50 - 60%
Steric hindrance at cyclization site.
6-Methyl, 7-Nitro
EWG (Strong)
0 - 10%
20 - 40%
Often fails. Reduction of NO₂ to NH₂ recommended before cyclization.
6-Methoxy
EDG (Strong)
>90%
>90%
Very fast; watch for side reactions.
References
Comparison of Eaton's Reagent vs.
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[2] (2025).[4] MDPI.
Mechanistic Insight on Friedel-Crafts Deactivation
Troubleshooting guide for the synthesis of substituted quinolinones
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Medicinal Chemistry Groups Subject: Technical Resolution Strategies for Quinolinone Scaffold Construction Executive Summary The quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development Teams & Medicinal Chemistry Groups
Subject: Technical Resolution Strategies for Quinolinone Scaffold Construction
Executive Summary
The quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) is ubiquitous in drug discovery, serving as the core for fluoroquinolone antibiotics, antitumor agents, and antipsychotics. However, its synthesis is plagued by three recurring failures: regiochemical ambiguity (getting the 2-isomer instead of the 4-isomer), thermal cyclization stalling , and solubility-induced purification losses .
This guide moves beyond standard textbook procedures to address the failure modes of these reactions. It integrates classical condensation chemistry with modern transition-metal catalysis, providing self-validating protocols to ensure reproducibility.
The Regioselectivity Conundrum: Knorr vs. Conrad-Limpach
The Issue: You reacted an aniline with a
-ketoester intending to make a 4-quinolinone, but NMR confirms the 2-quinolinone (carbostyril) isomer.
The Root Cause: This is a failure of intermediate control . The reaction between an aniline and a
-ketoester is divergent.[1] The product depends entirely on whether the aniline attacks the ketone (leading to 4-quinolinone) or the ester (leading to 2-quinolinone).
Troubleshooting Q&A
Symptom
Diagnosis
Corrective Action
Product is 2-quinolinone (Amide bond formed)
Kinetic Trap: You likely ran the reaction at lower temperatures (C) or used a reactive ester, favoring amide formation.
Force Schiff Base Formation: Use an acid catalyst (p-TsOH) and a dehydrating agent (molecular sieves/Dean-Stark) to force attack at the ketone. Ensure T > C.
Mixture of Isomers
Competing Pathways: The ketone and ester have similar electrophilicity.
Switch Reagents: Use Diketenes (reacts with aniline to form acetoacetanilide 2-isomer) or Alkoxymethylenemalonates (Gould-Jacobs 4-isomer) to lock the regiochemistry.
Low Yield of 4-isomer
Hydrolysis: Water generated during Schiff base formation hydrolyzed the imine back to starting materials.
Azeotropic Removal: You must remove water continuously (Dean-Stark trap with Toluene/Xylene).
Pathway Visualization (DOT Diagram)
The following decision tree illustrates how reaction conditions dictate the divergent synthesis.
Caption: Divergent synthesis pathways. Attack at the ester (left) yields 2-quinolinone; attack at the ketone (right) yields 4-quinolinone.
The Gould-Jacobs Reaction: Overcoming Thermal Stalling
The Issue: The condensation of aniline with diethyl ethoxymethylenemalonate (EMME) works, but the subsequent cyclization step yields black tar or unreacted enamine.
The Root Cause: The cyclization of the enamine intermediate requires a massive activation energy barrier to achieve the electrocyclic ring closure. Standard reflux in ethanol or toluene is insufficient .
Critical Parameters
Temperature Threshold: The reaction requires
C - C.
Solvent Choice: You cannot use low-boiling solvents.
Recommended:Dowtherm A (Diphenyl ether/Biphenyl eutectic, bp
C) or Diphenyl ether .
Modern Alternative: Microwave irradiation (solvent-free or in ionic liquids).
Protocol: High-Temperature Thermal Cyclization
Reference Standard: Adapted from Gould & Jacobs, J. Am. Chem. Soc. (1939) and modern microwave adaptations.
QC Check: Monitor by TLC. The product (enamine) usually solidifies upon cooling. Recrystallize from EtOH if necessary.
Step 2 (Cyclization):
Pre-heat Dowtherm A (10 volumes) to a rolling reflux (
C) .
CRITICAL: Add the solid enamine portion-wise or as a hot solution to the boiling solvent. Do not mix cold and heat up slowly, as this promotes polymerization.
Maintain reflux for 30-60 minutes.
Cool to RT. Dilute with Hexanes/Ether to precipitate the product.
Data: Solvent Impact on Yield
| Solvent | Boiling Point (
Modern Methods: Transition-Metal Catalyzed Synthesis
The Issue: Classical methods fail with acid-sensitive groups or sterically hindered anilines.
The Solution: Pd-catalyzed carbonylative cyclization or C-H activation.
Troubleshooting Catalyst Deactivation
Symptom: Reaction stops at 20% conversion.
Cause: The free N-H of the quinolinone product (or starting aniline) coordinates strongly to Pd(II), poisoning the catalyst.
Fix:
CO Pressure: Increase CO pressure (balloon
autoclave, 10 bar) to displace the nitrogen from the metal center.
Additives: Use Ti(OiPr)4 or Lewis Acids to bind the nitrogen lone pair temporarily.
Ligand Switch: Switch to bulky phosphines (e.g., Xantphos ) which prevent the formation of stable bis-amine Pd complexes.
Workflow: Pd-Catalyzed Carbonylative Cyclization
Caption: Palladium-catalyzed cascade synthesis from o-iodoaniline. Requires CO atmosphere.
Purification & Characterization
The "Brick Dust" Problem: Substituted quinolinones are notoriously insoluble in organic solvents due to strong intermolecular Hydrogen bonding (dimer formation) and
-stacking.
FAQ: How do I purify this precipitate?
Do NOT use Silica Gel Chromatography:
Quinolinones streak badly on silica due to the acidic phenol/basic pyridine tautomerism.
If you must: Use 5-10% MeOH in DCM with 1% Triethylamine or 1% Acetic Acid to suppress streaking.
Solvent B: DMF or DMSO (add water to crash out product).
Solvent C: Pyridine (excellent for highly insoluble derivatives).
Tautomer Check (NMR):
In
, you might see broad peaks due to tautomer exchange.
Fix: Run NMR in TFA-d or DMSO-d6 . This locks the tautomer or protonates the nitrogen, sharpening the signals.
References
Conrad, M. & Limpach, L. (1887).[2][3] "Synthese von Chinolinderivaten."[4][5][6][7] Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Gould, R. G.[5][8] & Jacobs, W. A. (1939).[5][8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[8]
Riveira, M. J., et al. (2011). "Microwave-Assisted Synthesis of Quinolines." Synthetic Communications, 41(10), 1492.
Wu, X. F., et al. (2011). "Palladium-Catalyzed Carbonylative Synthesis of Heterocycles." Chemical Reviews, 111(11), 7063-7120.
Klumpp, D. A., et al. (2020).[9] "Superacid-Catalyzed Synthesis of Quinolines." Molecules, 25(9), 2123.
Comparing the biological activity of 6-Methyl-2,3-dihydroquinolin-4(1H)-one with other quinolinones
This guide provides an in-depth technical comparison of the 6-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold against other quinolinone derivatives. It is designed for medicinal chemists and pharmacologists to aid in ratio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the 6-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold against other quinolinone derivatives. It is designed for medicinal chemists and pharmacologists to aid in rational drug design (SAR) and lead optimization.
Executive Summary: The Scaffold Advantage
The 2,3-dihydroquinolin-4(1H)-one core (often termed tetrahydro-4-quinolone) represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart (4-quinolone) or the isomeric 2-quinolone (carbostyril).
The 6-Methyl variant serves as a critical junction in Structure-Activity Relationship (SAR) studies.[1] Unlike electron-withdrawing analogs (e.g., 6-Fluoro, 6-Chloro), the 6-Methyl group functions as a weak electron donor (+I effect) and a lipophilic anchor. This guide compares its performance across oncology, antimicrobial, and antimalarial domains, highlighting where the methyl group enhances binding affinity versus where it introduces metabolic liability.[2]
The 6-methyl-2,3-dihydroquinolin-4(1H)-one core is frequently derivatized at the C3 position (e.g., arylidene) or N1 position (e.g., sulfonyl) to generate cytotoxic agents.
Key Finding: In 3-methylidene-1-sulfonyl derivatives, the 6-methyl scaffold often exhibits lower cytotoxicity compared to 6-chloro analogs but offers superior selectivity for specific kinases due to steric fitting in hydrophobic pockets.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 3-Methylidene Derivatives
Data synthesized from comparative SAR studies on HL-60 (Leukemia) and MCF-7 (Breast Cancer) lines.
Scaffold Substituent (R6)
N1-Substituent
HL-60 IC50 (µM)
MCF-7 IC50 (µM)
Selectivity Index (SI)
Mechanism Note
6-Methyl (Target)
Phenylsulfonyl
4.2 ± 0.3
12.5 ± 1.1
Moderate
Tubulin destabilization; G2/M arrest.
6-Chloro
Phenylsulfonyl
1.8 ± 0.2
5.4 ± 0.5
Low (Toxic)
Higher potency driven by halogen bonding; lower metabolic stability.
6-H (Unsubstituted)
Phenylsulfonyl
8.9 ± 0.8
> 20.0
High
Baseline activity; lacks hydrophobic interaction at R6.
6-Methoxy
Phenylsulfonyl
5.1 ± 0.4
15.2 ± 1.2
Moderate
H-bond acceptor capability alters binding mode.
Analyst Insight: While the 6-Chloro derivative is more potent in vitro, the 6-Methyl analog often demonstrates a better safety profile (higher SI) in early ADMET screens, as the methyl group avoids the reactive metabolite issues sometimes associated with halo-aromatics in specific metabolic pathways.
Antimicrobial & Antifungal Potency
When oxidized to the full 4-quinolone, the 6-methyl group provides a distinct profile in DNA gyrase inhibition.
vs. 6-Fluoro: The 6-Fluoro group (found in fluoroquinolones like Ciprofloxacin) is essential for potency against Gram-negative bacteria. The 6-Methyl analog generally lacks this broad-spectrum activity, rendering it inactive as a standalone antibiotic against E. coli.
Niche Utility: However, 6-methyl derivatives show specific efficacy against Gram-positive strains (e.g., S. aureus) and specific fungal pathogens when coupled with thiosemicarbazone moieties at the C4 position.
Mechanistic Pathways & Visualization[3]
The biological activity of 6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives is often mediated through two primary pathways depending on the functionalization at C3:
Tubulin Polymerization Inhibition: 3-arylidene derivatives bind to the colchicine site.
PI3K/Akt Signaling: N-substituted derivatives can inhibit kinase phosphorylation.
Figure 1: Mechanism of Action (Tubulin & PI3K Pathways)[2]
Caption: Dual mechanistic pathways for 6-methyl-dihydroquinolinone derivatives targeting cytoskeletal integrity and survival signaling.
Experimental Protocols
Protocol A: Synthesis of the 6-Methyl Scaffold
Validation: This protocol uses a Friedel-Crafts cyclization, a self-validating method where the disappearance of the characteristic IR carbonyl peak of the acid chloride confirms reaction progress.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Biomolecules. (2020).[3]
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules. (2020). [2]
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2009).
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. (2012).
2,3-dihydroquinolin-4(1H)-one | PubChem Compound Summary. National Center for Biotechnology Information. (2025).
Structure-activity relationship (SAR) studies of 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives.
Executive Summary: The "Magic Methyl" Effect in Quinolinone Scaffolds In the optimization of heterocyclic pharmacophores, the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a critical "sweet spot" between met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Magic Methyl" Effect in Quinolinone Scaffolds
In the optimization of heterocyclic pharmacophores, the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a critical "sweet spot" between metabolic stability and hydrophobic binding affinity. While the parent 2,3-dihydroquinolin-4(1H)-one provides a versatile bicyclic core, the introduction of a methyl group at the C-6 position frequently enhances biological activity compared to the unsubstituted (6-H) or halogenated (6-Cl/6-F) analogs.
This guide objectively compares 6-methyl derivatives against their structural alternatives, focusing on two primary therapeutic axes: Anticancer (PI3K
inhibition) and Antitubercular (DprE1/BioA inhibition) .
Key Finding: The 6-methyl substituent often acts as a bioisostere for 6-chloro, providing similar lipophilicity (LogP modulation) without the toxicity liabilities often associated with halogenation in late-stage metabolism.
Chemical Framework & Synthesis[1][2][3][4][5]
The Scaffold
The core structure is a nitrogen-containing heterocycle fused to a benzene ring. The "dihydro" designation indicates saturation at the C2-C3 bond, imparting flexibility distinct from the planar, fully aromatic 4-quinolones.
Substituent: Methyl group at Position 6 (para to the nitrogen).
Key Reactivity: The C-3 position is an active methylene site, ideal for Knoevenagel condensations (arylidene formation), while the N-1 position allows for solubility-modulating alkylations.
Synthesis Workflow (Povarov Reaction)
The most efficient, atom-economical route to this scaffold is the Povarov reaction (imino-Diels-Alder). This method allows for the rapid assembly of the quinoline core from simple precursors.
DOT Diagram: Povarov Synthesis Workflow
Figure 1: Povarov reaction pathway for the synthesis of the 6-methyl-2,3-dihydroquinolin-4(1H)-one core.
Comparative SAR Analysis
This section analyzes the performance of 6-methyl derivatives against standard alternatives.
In kinase inhibition, the 6-methyl group often fills a specific hydrophobic pocket (selectivity filter) that the 6-H cannot reach, while avoiding the steric clash of a larger 6-Bromo or 6-Nitro group.
Comparative Data: 3-Carboxamide Derivatives against HCT-116 (Colon Cancer)
Derivative (R-6 Position)
R-3 Substituent
IC50 (M)
Efficacy Interpretation
6-Methyl (Target)
N-phenyl-carboxamide
13.0
Optimal balance of potency and solubility.
6-H (Unsubstituted)
N-phenyl-carboxamide
> 50.0
Lacks hydrophobic interaction in the binding pocket.
6-Chloro
N-phenyl-carboxamide
8.5
Higher potency but increased toxicity/lower solubility.
6-Nitro
N-phenyl-carboxamide
25.0
Electron-withdrawing group unfavorable for this kinase target.
Data Source Synthesis: Derived from trends in PI3K
inhibitor studies [1, 2].
Mechanism Insight:
The 6-methyl group on the quinolinone ring interacts with hydrophobic residues (e.g., Val/Leu) in the ATP-binding pocket of PI3K
. The 6-H analog is too polar relative to the pocket's requirement, leading to rapid dissociation.
Too hydrophilic to penetrate mycobacterial cell wall.
6-Chloro
3.12
3.5
Potent, but concerns regarding persistence/accumulation.
6-Methoxy
12.5
2.8
Electron donation reduces binding affinity to DprE1 target.
Data Source Synthesis: Comparative analysis of quinolone antimicrobials [3, 4].[4][5][6][7]
Visualizing the Structure-Activity Relationship
The following diagram maps the functional hotspots of the scaffold, guiding medicinal chemists on where to modify the 6-methyl-2,3-dihydroquinolin-4(1H)-one core.
DOT Diagram: SAR Map
Figure 2: Strategic modification zones on the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for generating and testing these derivatives.
Mix 4-methylaniline and acrylic acid in a round-bottom flask.
Heat to 100°C for 1 hour to form the intermediate amide (N-p-tolyl-acrylamide).
Add PPA (20 g) and heat to 130°C for 3 hours (Cyclization).
Quench: Pour the hot reaction mixture into crushed ice/water (200 mL).
Neutralization: Adjust pH to 8-9 using 10% NaOH solution.
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
Purification: Recrystallize from Ethanol.
Validation:
Yield: Expect 65-75%.
Appearance: Pale yellow solid.
Melting Point: 132-134°C.
Bioassay: MTT Cytotoxicity Screen (Anticancer)
Objective: Determine IC50 values against HCT-116 cells.
Seeding: Plate HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100
M). Ensure final DMSO concentration < 0.5%.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove media, add DMSO (100
L) to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
Al-Bayati, R. I., et al. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry.
El-Damasy, A. K., et al. (2020). "Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-Carboxamides as Anticancer Agents." Molecules.
Tala, S. D., et al. (2014). "Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl)-Dihydropyrimidines and their Antimicrobial and Antitubercular Activity." International Journal for Pharmaceutical Research Scholars.
Gao, Q., et al. (2014).[8] "Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines." Organic Letters.
Mao, J., et al. (2020). "6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity." Chemical Biology & Drug Design.
Comparative Guide: In Vivo Efficacy of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Analogs
Topic: In Vivo Efficacy of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Analogs in Disease Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vivo Efficacy of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Analogs in Disease Models
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for agents targeting microtubule dynamics , PI3K/Akt signaling , and infectious diseases (Leishmaniasis/Tuberculosis). Unlike the fully oxidized quinolin-4-ones, the 2,3-dihydro core offers unique stereochemical opportunities and solubility profiles that enhance oral bioavailability.
This guide objectively compares the in vivo performance of optimized 6-methyl-2,3-dihydroquinolin-4(1H)-one analogs against standard-of-care (SoC) alternatives. It synthesizes data from oncology and infectious disease models to provide a blueprint for selecting and validating lead candidates.
Mechanistic Profiling & Therapeutic Logic
To understand the in vivo efficacy, one must first grasp the molecular engagement. The 6-methyl substitution on the benzenoid ring is not merely structural; it enhances lipophilicity and often dictates binding affinity in hydrophobic pockets of target proteins (e.g., the colchicine-binding site of tubulin).
Primary Mechanism of Action: Microtubule Destabilization
Many 3-benzylidene derivatives of this scaffold function as Tubulin Polymerization Inhibitors . By binding to the colchicine site, they arrest cells in the G2/M phase, triggering the intrinsic apoptotic pathway.
Figure 1: Mechanism of Action – Apoptotic Signaling Cascade
Caption: Signal transduction pathway where the 6-methyl analog inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
Comparative Efficacy Analysis
This section evaluates the performance of a representative Lead Analog (MQ-4) (a 3-arylidene-6-methyl-2,3-dihydroquinolin-4(1H)-one) against standard alternatives in two distinct disease models.
Model A: Human Tumor Xenograft (Oncology)
Target: Colorectal Adenocarcinoma (HCT-116) or Leukemia (HL-60).
Comparator:Combretastatin A-4 (CA-4) (Tubulin inhibitor) or Doxorubicin .
Metric
Lead Analog (MQ-4)
Combretastatin A-4 (SoC)
Performance Delta
Dosing Regimen
20 mg/kg (IV, q2d x 2 weeks)
20 mg/kg (IV, q2d x 2 weeks)
Equivalent dosing frequency.
Tumor Growth Inhibition (TGI)
68%
55%
+13% (Superior efficacy).
Mean Survival Time
42 Days
35 Days
+20% extension in survival.
Vascular Shutdown
Moderate
High
CA-4 is more potent at vascular disruption; MQ-4 is more direct cytotoxic.
Toxicity (Body Weight Loss)
< 5%
~10-15%
MQ-4 shows a better safety profile .
Expert Insight: While CA-4 is a potent vascular disrupting agent, its cardiovascular toxicity often limits dosing. The 6-methyl-dihydroquinolinone analogs often exhibit a wider therapeutic window, maintaining efficacy without significant weight loss or cardiotoxicity.
Model B: Visceral Leishmaniasis (Infectious Disease) [1]
Administer compounds via Intravenous (IV) or Intraperitoneal (IP) injection every 2 days (q2d) for 14 days.
Endpoints & Analysis:
Measure tumor dimensions and body weight every 2 days.
Calculation:
: Tumor volume of treated/control at time .
: Initial tumor volume.
Termination: Euthanize if tumor burden > 2000 mm³ or weight loss > 20%.
Protocol B: In Vivo Antileishmanial Evaluation
Objective: Assess reduction in parasite burden in liver/spleen.
Figure 2: In Vivo Screening Workflow
Caption: Workflow for evaluating antileishmanial efficacy in BALB/c mice, focusing on organ parasite burden.
Infection: Infect BALB/c mice with
L. donovani promastigotes via intracardiac or tail vein injection.
Establishment: Allow 30 days for visceral infection to establish.
Dosing: Administer Analog MQ-4 (12.5 mg/kg) daily for 5 consecutive days.
Assessment: Sacrifice mice on Day 7 post-treatment. Prepare stamp smears of liver and spleen. Stain with Giemsa.
Counting: Count amastigotes per 500 nuclei. Calculate LDU:
.
Safety & Toxicology Profile
A critical advantage of the 2,3-dihydroquinolin-4(1H)-one scaffold over planar quinolones is the reduced intercalation into host DNA, which often drives genotoxicity.
Acute Toxicity (LD50): Typically > 300 mg/kg in mice (IP), indicating a high safety margin compared to the therapeutic dose (10-20 mg/kg).
Hemolysis: 6-methyl analogs generally show < 5% hemolysis at therapeutic concentrations, making them suitable for systemic administration.
hERG Inhibition: A common liability for quinolines. 6-methyl analogs must be screened early; however, the dihydro-saturation often reduces hERG affinity compared to the fully aromatic quinolines.
References
Layek, M., et al. (2011). "Transition metal mediated construction of pyrrole ring on 2,3-dihydroquinolin-4(1H)-one: synthesis and pharmacological evaluation of novel tricyclic heteroarenes." Organic & Biomolecular Chemistry. Link
Gogoi, D., et al. (2018). "Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents." RSC Advances. Link
Sadeghian, H., et al. (2009).[2] "Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Matusiak, A., et al. (2020). "Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11] Link
Cheung, N.N., et al. (2017). "Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response."[3] Journal of General Virology. Link
6-Methyl-2,3-dihydroquinolin-4(1H)-one versus its unsubstituted analog in bioassays
This guide provides an in-depth technical comparison between 6-Methyl-2,3-dihydroquinolin-4(1H)-one and its unsubstituted analog (2,3-dihydroquinolin-4(1H)-one) . It focuses on their roles as pharmacophores in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 6-Methyl-2,3-dihydroquinolin-4(1H)-one and its unsubstituted analog (2,3-dihydroquinolin-4(1H)-one) . It focuses on their roles as pharmacophores in drug discovery, specifically in anticancer and antimicrobial bioassays.
Executive Summary: The Pharmacophore Divergence
In medicinal chemistry, the 2,3-dihydroquinolin-4(1H)-one scaffold (often termed "aza-flavanone") is a privileged structure. The distinction between the 6-Methyl variant and the Unsubstituted core is not merely structural; it represents a strategic decision point in Structure-Activity Relationship (SAR) optimization.
The Unsubstituted Core: Offers a smaller steric footprint, allowing for tighter binding in sterically restricted enzyme pockets (e.g., certain kinase domains). However, it is more susceptible to metabolic oxidation at the C6 position.
The 6-Methyl Analog: Introduces lipophilicity (+LogP) and blocks the C6 metabolic "soft spot," potentially improving half-life (
). However, the added bulk can reduce potency if the target binding site is narrow.
Physicochemical & Structural Comparison
The addition of a methyl group at the C6 position alters the electronic and physical profile of the molecule, influencing how it interacts with biological membranes and protein targets.
6-Me can clash with residues in tight pockets (e.g., EGFR).
Metabolic Stability
Vulnerable at C6 (CYP450 oxidation)
Protected at C6
6-Me prevents rapid hydroxylation at the para-position relative to Nitrogen.
Electronic Effect
Neutral
Weak Electron Donor (+I)
Increases electron density on the aromatic ring, potentially strengthening stacking.
Comparative Bioactivity Analysis
Case Study A: Anticancer Activity (Kinase Inhibition)
In studies targeting EGFR (Epidermal Growth Factor Receptor) and HER-2 , the steric constraint of the binding pocket favors the unsubstituted core.
Experimental Data: In a comparative study of quinolin-2-one derivatives (isomeric to our target), the unsubstituted derivative exhibited superior potency compared to the 6-methyl analog.
Mechanistic Insight: The ATP-binding pocket of these kinases is narrow. The 6-methyl group introduces a steric clash that slightly destabilizes the ligand-protein complex, raising the
.
Decision Protocol: If targeting wild-type kinases with restricted pockets, prioritize the Unsubstituted scaffold.
Case Study B: Antifungal Activity (SDH Inhibition)
For Succinate Dehydrogenase Inhibitors (SDHIs) , lipophilicity is crucial for penetrating the fungal cell wall and mitochondrial membrane.
Performance: Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold act as potent SDHIs.[2]
6-Methyl Advantage: The increased lipophilicity aids in reaching the mitochondrial Complex II target.
Potency: Specific derivatives (e.g., Compound 4e) have shown efficacy superior to commercial fungicides like fluopyram against Botrytis cinerea.[3]
Mechanism: These compounds bind to the ubiquinone-binding site of Complex II, disrupting the electron transport chain (ETC) and halting fungal respiration.
Mechanistic Visualization
Pathway: Succinate Dehydrogenase (SDH) Inhibition
The following diagram illustrates the mechanism where these scaffolds (as SDHIs) disrupt mitochondrial respiration.
Caption: Mechanism of Action for Quinolinone-based SDHIs. The scaffold competes with Ubiquinone, blocking electron transfer and triggering Reactive Oxygen Species (ROS) accumulation.
Experimental Protocols
Protocol A: MTT Cytotoxicity Assay (Comparative)
Purpose: To determine the
of the 6-methyl vs. unsubstituted analogs in cancer cell lines (e.g., MCF-7, HCT-116).
Purpose: Efficient synthesis of the quinoline core to generate both analogs for testing.
Reaction:
Steps:
Reactants: Mix 2-aminoacetophenone (for unsubstituted) or 2-amino-5-methylacetophenone (for 6-methyl) with the appropriate cyclic ketone (e.g., cyclohexan-1,3-dione for dihydro- variants).
Catalyst: Add catalytic
-toluene sulfonic acid (-TSA) or KOH.
Conditions: Reflux in ethanol for 2–4 hours.
Workup: Cool mixture; precipitate forms. Filter and wash with cold ethanol.
Purification: Recrystallize from EtOH/DMF.
Decision Logic: Which Scaffold to Use?
Use the following decision tree to select the appropriate starting material for your drug discovery campaign.
Caption: SAR Decision Tree for selecting between 6-Methyl and Unsubstituted scaffolds based on target constraints and metabolic requirements.
References
BenchChem. 6-Methyl-2,3-dihydroquinolin-4(1H)-one: Structure and Applications. BenchChem Compound Database. Link
El-Azab, A. S., et al. (2020). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Zhang, Y., et al. (2021). Design, synthesis and inhibitory activity of novel 2,3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors.[3] European Journal of Medicinal Chemistry. Link
RSC Advances. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Royal Society of Chemistry.[4] Link
Organic Chemistry Portal. Friedländer Synthesis: Mechanism and Protocols.Link
Comparative Guide: Antioxidant Properties of Dihydroquinolin-4-one Derivatives
Executive Summary Dihydroquinolin-4-ones , often referred to as aza-flavanones , represent a pivotal scaffold in medicinal chemistry. Structurally, they are the nitrogen bioisosteres of flavanones (chroman-4-ones), where...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydroquinolin-4-ones , often referred to as aza-flavanones , represent a pivotal scaffold in medicinal chemistry. Structurally, they are the nitrogen bioisosteres of flavanones (chroman-4-ones), where the intracyclic oxygen is replaced by a nitrogen atom (NH). This substitution fundamentally alters the electronic properties of the core, introducing a hydrogen bond donor (the NH group) that can influence antioxidant mechanisms.
While the unsubstituted core exhibits negligible antioxidant activity, polyphenolic derivatives —specifically those with hydroxylations on the 2-aryl ring (B-ring)—demonstrate potent radical scavenging capabilities, often rivaling or surpassing standard antioxidants like Trolox and Ascorbic Acid . This guide analyzes their performance, structure-activity relationships (SAR), and experimental validation.
Part 1: Structural Basis & Mechanism of Action
The Aza-Flavanone Scaffold
The core structure is 2-aryl-2,3-dihydroquinolin-4(1H)-one . Unlike the planar quinolone system, the 2,3-dihydro bond introduces flexibility, allowing the 2-phenyl ring to adopt a specific orientation crucial for enzyme binding and radical interaction.
Bioisosterism: Replacing the oxygen of flavanones with nitrogen (–NH–) increases lipophilicity and introduces a new site for functionalization (N-alkylation), which can modulate solubility and blood-brain barrier permeability.
Active Pharmacophore: The antioxidant activity is rarely inherent to the dihydroquinolinone ring itself but arises from phenolic substituents . The "catechol" moiety (3,4-dihydroxy substitution) on the B-ring is the most potent driver of efficacy.
Mechanism of Action
Dihydroquinolin-4-one derivatives neutralize free radicals primarily through two mechanisms:
Hydrogen Atom Transfer (HAT): The phenolic –OH groups donate a hydrogen atom to the free radical (R•), becoming a stable phenoxy radical.[1] The –NH– group in the heterocycle can also participate, though to a lesser extent than phenolic –OH.
Single Electron Transfer (SET): The molecule donates an electron to the radical, followed by proton transfer. This is favored in polar solvents.
Figure 1: Dual mechanism of antioxidant action (HAT and SET) utilized by phenolic dihydroquinolin-4-one derivatives.
Part 2: Comparative Performance Analysis
The following data compares specific dihydroquinolin-4-one derivatives against industry standards. Data is synthesized from structure-activity relationship studies of aza-flavanones and their close structural analogs (quinazolinones).
Quantitative Comparison (DPPH Assay)
Compound Class
Substitution Pattern
IC50 (µM)
Potency Relative to Trolox
Standard
Trolox (Vitamin E analog)
15 - 25
1.0x (Reference)
Standard
Ascorbic Acid (Vitamin C)
10 - 20
1.2x - 1.5x
Aza-Flavanone
Unsubstituted (Phenyl)
> 500
Negligible
Aza-Flavanone
4'-Hydroxy (Monophenol)
150 - 250
0.1x (Weak)
Aza-Flavanone
3',4'-Dihydroxy (Catechol)
10 - 18
1.0x - 1.5x (High)
Aza-Flavanone
3',4',5'-Trihydroxy (Galloyl)
5 - 12
2.0x (Very High)
Key Insight: The unsubstituted dihydroquinolin-4-one core is not an antioxidant. Activity is strictly dependent on the B-ring substitution. The 3',4'-dihydroxy derivative (aza-eriodictyol) exhibits IC50 values comparable to Vitamin C, driven by the formation of a stable ortho-quinone intermediate after radical scavenging.
Structural Advantages vs. Flavanones
Stability: Aza-flavanones are generally more metabolically stable than their oxygen counterparts (flavanones) due to the lower susceptibility of the cyclic amine to hydrolytic ring opening compared to the cyclic ether/lactone systems.
Solubility: The nitrogen atom allows for salt formation (using HCl), significantly improving water solubility compared to standard flavonoids, which is a major advantage for drug formulation.
Part 3: Experimental Protocols
Synthesis of 2-Aryl-2,3-dihydroquinolin-4-ones
Methodology adapted from the intramolecular Michael addition (Stetter-type or base-mediated).
Cyclization: Reflux the 2'-aminochalcone in ethanol with a catalytic amount of acid for 4–8 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The yellow chalcone spot will disappear, and a fluorescent blue/green spot (the aza-flavanone) will appear.
Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via column chromatography.
DPPH Radical Scavenging Assay
This protocol ensures reproducibility and minimizes solvent interference.
Preparation of Stock Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve a concentration of 100 µM. Keep in the dark (DPPH is light-sensitive).
Sample Preparation: Prepare serial dilutions of the dihydroquinolin-4-one derivative in methanol (e.g., 5, 10, 25, 50, 100, 200 µM).
Reaction:
Add 100 µL of sample solution to a 96-well plate.
Add 100 µL of DPPH stock solution.
Blank: 100 µL Methanol + 100 µL DPPH.
Control: 100 µL Trolox standard + 100 µL DPPH.
Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.
Measurement: Measure absorbance at 517 nm using a microplate reader.
Calculation:
Calculate IC50 using non-linear regression (log-concentration vs. % inhibition).
Part 4: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical structural features required for maximizing antioxidant potential in this scaffold.
Figure 2: Structure-Activity Relationship (SAR) highlighting the necessity of B-ring hydroxylation for antioxidant efficacy.
References
BenchChem. (2025). In vitro antioxidant capacity of 2,4-Dihydroxyquinoline compared to known antioxidants.[2][3] Retrieved from
Maneesh Kumar Reddy, S., et al. (2021).[4] Synthesis of aza-flavanone derivatives as alpha-glucosidase inhibitors.[5] Journal of Molecular Structure. (Context validated via search snippet 1.15).
Kashyap, S., et al. (2019). Synthesis, Antibacterial and invitro Antioxidant Activity of 2,3-Substituted Quinazolin-4(3H)-ones. (Contextual comparison for aza-analogs). Retrieved from
Bhat, H.R., et al. (2014). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones as Antioxidants. MDPI. Retrieved from
SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from
Validation of High-Throughput Bioassays for 6-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives
Executive Summary 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 826-36-8) serves as a privileged scaffold in medicinal chemistry, widely utilized as a precursor for synthesizing microtubule inhibitors, serotonin antagonis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 826-36-8) serves as a privileged scaffold in medicinal chemistry, widely utilized as a precursor for synthesizing microtubule inhibitors, serotonin antagonists, and antimicrobial agents. However, the physicochemical properties of the dihydroquinolinone core—specifically its potential for intrinsic fluorescence and low aqueous solubility—present distinct challenges in bioassay validation.
This guide compares three standard viability assay modalities: MTT (Colorimetric) , Resazurin (Fluometric) , and ATP-Glo (Luminescent) .
The Verdict: While Resazurin offers the best cost-to-throughput ratio, ATP-Luminescence is the superior validated method for this specific scaffold due to the elimination of optical interference common in quinoline derivatives. If cost dictates the use of Resazurin, a strict Spectral Interference Correction (SIC) protocol must be applied.
Technical Background: The Scaffold Challenge
Before validating an assay, one must understand the analyte. 6-Methyl-2,3-dihydroquinolin-4(1H)-one is a hydrophobic bicyclic system.
Solubility: The molecule requires DMSO for solubilization. High DMSO concentrations (>0.5%) can suppress cellular metabolism, artificially lowering signal in metabolic assays (MTT/Resazurin).
Optical Interference: Quinoline derivatives are historically used as fluorescent chemosensors (e.g., for Zinc or Iron detection). They often absorb in the UV-Blue region and can emit in the Green-Yellow spectrum. This overlaps with the excitation/emission spectra of Resazurin (Ex 560nm / Em 590nm), leading to potential false positives .
Comparative Analysis of Assay Modalities
The following table contrasts the performance of standard bioassays specifically for screening 6-Methyl-2,3-dihydroquinolin-4(1H)-one libraries.
Feature
MTT (Tetrazolium)
Resazurin (PrestoBlue/Alamar)
ATP Luminescence (CellTiter-Glo)
Readout
Absorbance (570 nm)
Fluorescence (Ex 560 / Em 590)
Luminescence (Total Light)
Mechanism
Mitochondrial Reductase
Mitochondrial Reductase
ATP Quantification (Luciferase)
Sensitivity
Low (~1,000 cells/well)
High (~50 cells/well)
Ultra-High (<10 cells/well)
Scaffold Interference
Medium: Precipitates can trap compound.
High: Quinoline fluorescence overlap.
None: No excitation light used.
Throughput
Low (Solubilization step required)
High (Add-and-read)
Ultra-High (Add-and-read)
Toxicity
Endpoint (Lytic/Toxic)
Non-toxic (Kinetic monitoring possible)
Endpoint (Lytic)
Z-Factor Potential
0.4 – 0.6
0.6 – 0.8
> 0.8
Mechanistic Visualization
The following diagram illustrates the metabolic pathways utilized by these assays.
Figure 1: Mechanistic pathways of viability assays. Note that MTT and Resazurin rely on metabolic enzymes (NADH dependent), while ATP assays quantify stored energy.
Validation Protocol: The Self-Validating System
Phase 1: Spectral Interference Check (The "No-Cell" Control)
Rationale: To determine if 6-Methyl-2,3-dihydroquinolin-4(1H)-one fluoresces at the assay wavelength.
Prepare a 96-well plate with culture medium (no cells).
Add the test compound (6-Methyl-2,3-dihydroquinolin-4(1H)-one) at the highest screening concentration (e.g., 50 µM).
Acceptance Criteria: Signal must be < 10% of the positive control (metabolically active cells). If signal is high, the scaffold is interfering; use ATP-Glo instead.
Phase 2: Linearity and Z-Factor Determination
Rationale: To confirm the assay can distinguish between "active" (dead) and "inactive" (live) samples with statistical confidence.
Protocol:
Cell Seeding: Seed target cells (e.g., A549 or HeLa) at 4,000 cells/well in 50 µL medium. Incubate 24h.
Treatment:
Max Signal (Negative Control): DMSO (0.1%).
Min Signal (Positive Control): 10 µM Staurosporine or 10% DMSO (induces 100% death).
Calculations:
Calculate the Z-Factor (Z') using the controls:
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Target: Z' > 0.5 is required for a validated screening assay.
Validation Workflow Diagram
Figure 2: Decision tree for validating bioassays for fluorescent scaffolds.
Experimental Data Summary (Simulated Case Study)
The following data represents a validation run using HeLa cells treated with 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives.
Parameter
Resazurin Assay
ATP-Glo Assay
Interpretation
Signal-to-Noise (S/N)
12:1
45:1
ATP assay provides superior dynamic range.
Z-Factor (Z')
0.68
0.82
Both are excellent, but ATP is more robust.
IC50 (Derivative A)
12.5 µM
11.8 µM
High concordance between methods.
Interference (50µM)
+150 RFU (Negligible)
0 RLU
Scaffold has minimal fluorescence; Resazurin is valid.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Riss, T. L., et al. (2016). Cell Viability Assays.[1][2][3][4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Petty, R. D., et al. (1995).[3][4] Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence, 10(1), 29-34.
Zhang, J., et al. (2012). A simple and sensitive assay for high-throughput screening of anti-tuberculosis agents. Journal of Microbiological Methods. (Validating Resazurin for quinoline-based antimicrobial screening).
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (Discusses fluorescence interference of scaffolds).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Docking Studies of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Scaffold Significance
The 2,3-dihydroquinolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile core for designing agents with antimicrobial, anticancer, and anti-inflammatory properties. The 6-methyl derivative (6-Methyl-2,3-dihydroquinolin-4(1H)-one) is of particular interest due to the electron-donating methyl group at the C6 position, which modulates lipophilicity and electronic distribution, potentially enhancing binding affinity against hydrophobic pockets in target proteins.
This guide provides a comparative analysis of molecular docking studies involving this scaffold, focusing on two primary therapeutic axes: Antifungal (Succinate Dehydrogenase inhibition) and Anticancer (Kinase inhibition) .
To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol outlines a self-validating workflow applicable to these derivatives.
Computational Workflow
The docking process is not merely "running software" but a stepwise exclusion of false positives.
Step 1: Ligand Preparation
Geometry Optimization: Ligands (6-methyl derivatives) must be energy-minimized using DFT (B3LYP/6-31G*) to ensure the starting conformation is chemically valid.
Stereochemistry: The C2 and C3 positions in the dihydro- ring can be chiral. Docking must account for R and S enantiomers if the synthesis is not stereoselective.
Step 2: Protein Preparation (The "Clean Room" Approach)
Source: Retrieve crystal structures (e.g., PDB ID: 1YQ3 for SDH or 1M17 for EGFR) from the RCSB PDB.
Sanitization: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.
Validation: Perform a "Redocking" experiment. Extract the co-crystallized ligand and re-dock it. A Root Mean Square Deviation (RMSD) of < 2.0 Å is required to validate the protocol before docking new derivatives.
Visualization of Docking Workflow
The following diagram illustrates the critical decision nodes in the docking process.
Case Study A: Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition
The 2,3-dihydroquinolin-4(1H)-one scaffold acts as a mimic of carboxin, a known SDH inhibitor. The target is the Ubiquinone-binding site (Q-site) of Complex II.
Mechanism: The carbonyl oxygen (C4=O) and the NH group form essential hydrogen bonds with Trp164 and Tyr83 (residue numbering varies by species).
Role of 6-Methyl: The methyl group at C6 occupies a hydrophobic pocket formed by Ile209 and Pro160 , increasing van der Waals contacts compared to the unsubstituted analog.
Comparative Data: SDH Inhibition
Compound
R-Group (C6)
Binding Energy (kcal/mol)
Key Interactions
Relative Potency
Standard (Carboxin)
N/A
-8.5
H-bond (Trp164), Pi-Stacking
High (Control)
Unsubstituted Core
-H
-7.2
H-bond (Tyr83)
Moderate
Target Compound
-CH3
-7.9
+ Hydrophobic Interaction (Ile209)
High
| Derivative C | -Cl | -8.1 | Halogen bond (Met residue) | High |
Note: Data synthesized from comparative studies of quinolinone SDH inhibitors [1, 2].[1][2]
Case Study B: Anticancer Activity via Kinase Inhibition (EGFR/VEGFR-2)
Quinolinone derivatives are explored as ATP-competitive inhibitors.[3] The planar nature of the fused ring system allows intercalation into the ATP-binding cleft of kinases like EGFR (Epidermal Growth Factor Receptor).
Binding Mode: The scaffold anchors in the hinge region. The 6-methyl group often points towards the "gatekeeper" residue (e.g., Thr790 in EGFR), where steric fit determines selectivity.
Comparison: Unlike the bulky quinazoline drugs (e.g., Gefitinib), the dihydroquinolinone core is more flexible, potentially allowing it to overcome certain resistance mutations, though often with lower absolute affinity unless further substituted at the N1 position.
Comparative Data: VEGFR-2 Kinase Inhibition
Compound
Modification
Docking Score (kcal/mol)
Reference Drug Comparison
Sorafenib
Standard
-11.5
Reference Standard
6-Methyl-dihydro..
Core Scaffold
-9.1
Lower affinity (Lead)
N1-Tosyl-6-Methyl..
Sulfonylated
-10.8
Comparable to Standard
| N1-Urea-6-Methyl.. | Urea Linker | -12.4 | Superior to Standard |[1][2][3][4][5]
Insight: The 6-methyl core alone is a weak binder (-9.1 kcal/mol). However, functionalizing the N1 nitrogen (e.g., with a urea or tosyl group) leverages the core's geometry to achieve sub-micromolar inhibition [3, 4].
Structural Insights & Mechanism of Action
Understanding why the 6-methyl derivative works requires visualizing the biological pathway. In the context of SDH inhibition, the compound disrupts the Electron Transport Chain (ETC).
Pathway Disruption Visualization
The following diagram details the mechanism where the inhibitor blocks electron transfer from Succinate to Ubiquinone.
Figure 2: Mechanism of action showing the blockade of the Ubiquinone reduction site by the quinolinone derivative.
Conclusion & Recommendations
The 6-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold is a potent lead structure. Comparative docking reveals:
Versatility: It binds effectively to both oxidoreductases (SDH) and kinases (EGFR/VEGFR), driven by the H-bond acceptor capability of the C4-carbonyl.
Optimization Potential: The C6-methyl group provides a necessary hydrophobic anchor, increasing binding energy by ~0.7 kcal/mol over the unsubstituted core.
Strategic Synthesis: For anticancer applications, derivatization at the N1 position is critical to achieve clinical-grade potency (<-11 kcal/mol).
Recommendation for Researchers: Prioritize the synthesis of N1-substituted analogs of the 6-methyl core. Use the validated docking protocol (RMSD < 2.0 Å) to screen for bulky N1-substituents that can access the solvent-exposed regions of the kinase ATP pocket.
References
BenchChem. (2025).[6] 6-Methyl-2,3-dihydroquinolin-4(1H)-one: Chemical Properties and SDHI Activity. Link
Frontiers in Chemistry. (2021). Eco-Friendly Synthesis and Molecular Docking of Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Link
Frontier in Medical and Health Research. (2025). Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors. Link
Bioorganic Chemistry. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. Link
MDPI. (2026). Design, Synthesis, and In Silico Studies of Novel Quinazolines as Potential EGFR Inhibitors. Link
Technical Guide: Cross-Reactivity Profiling of 6-Methyl-2,3-dihydroquinolin-4(1H)-one Scaffolds
Topic: Cross-reactivity profiling of 6-Methyl-2,3-dihydroquinolin-4(1H)-one based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-reactivity profiling of 6-Methyl-2,3-dihydroquinolin-4(1H)-one based inhibitors
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Selectivity Challenge
The 6-Methyl-2,3-dihydroquinolin-4(1H)-one core (CAS 36054-00-9) has emerged as a privileged scaffold in medicinal chemistry, distinct from its fully aromatic quinoline counterparts.[1] While widely utilized as a precursor for anti-mitotic agents targeting the colchicine-binding site (CBS) of tubulin, its bicyclic heterocycle structure mimics the adenine ring of ATP.
This structural mimicry presents a critical development challenge: Kinase Cross-Reactivity. [2][3]
This guide provides a rigorous framework for profiling these inhibitors, specifically comparing their efficacy as tubulin destabilizers against their potential off-target activity in the human kinome.[1] We analyze the "dihydro" vs. "aromatic" distinction and provide protocols to validate the 6-methyl-dihydroquinolinone derivative as a selective anti-cancer agent rather than a promiscuous Pan-Assay Interference Compound (PAINS).
Comparative Landscape: Dihydroquinolinones vs. Alternatives
In the development of microtubule-destabilizing agents (MDAs), the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold offers specific advantages in solubility and conformational restriction compared to classic planar intercalators.[1]
Table 1: Performance Comparison of Tubulin Inhibitor Classes
The "Dihydro" Advantage: The saturation at C2-C3 introduces a "pucker" in the ring system. This deviation from planarity reduces non-specific DNA intercalation (a common toxicity source in planar quinolines) while maintaining the geometry required for the colchicine pocket on
-tubulin.
The C6-Methyl Role: This substituent fills the hydrophobic sub-pocket near Cys241 of
-tubulin, enhancing potency (IC often < 1 M) compared to unsubstituted analogs.
Mechanism of Action & Cross-Reactivity Pathways[1]
To validate a 6-methyl-2,3-dihydroquinolin-4(1H)-one inhibitor, one must prove it acts via Microtubule Destabilization and not via off-target kinase inhibition or general cytotoxicity.[1]
Figure 1: The Selectivity Filter (Pathway Logic)
Figure 1: The mechanistic divergence.[1] A successful candidate must follow the green path (Tubulin binding) while minimizing the red/dashed paths (Kinase/DNA interaction) common to quinoline scaffolds.
Experimental Protocols for Validation
The following protocols are designed to be self-validating. If the "Positive Control" fails, the experiment is void.
Candidate: Flat line or reduced slope (similar to Vinblastine). If the curve rises faster than DMSO, the compound is a stabilizer (Paclitaxel-like), not a destabilizer.[1]
Protocol B: The "Kinase Counter-Screen" (ATP Competition)
Objective: Rule out scaffold promiscuity.[1] Dihydroquinolinones structurally resemble the ATP-adenine core.[1]
Method: ADP-Glo™ Kinase Assay (Promega) or similar.
Panel Selection: Screen against representative kinases with accessible ATP pockets: EGFR, VEGFR2, CDK2, AURKA .
Reaction: Incubate Kinase + Substrate + ATP + Compound (10
Fail: < 50% Activity (Indicates the scaffold is acting as a generic ATP-mimetic).
Screening Workflow Visualization
This diagram outlines the decision tree for advancing a 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivative.
Figure 2: The Cross-Reactivity Screening Cascade
Figure 2: Operational workflow. Note the critical "Counter Screen" step (Red) to filter out kinase-promiscuous compounds before advanced mechanistic studies.
References
BenchChem. (2024).[1] 6-Methyl-2,3-dihydroquinolin-4(1H)-one: Structure and Biological Applications.Link
Wang, J., et al. (2020).[1] Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.[1] Frontiers in Chemistry.[1] Link
Zhang, Y., et al. (2019).[1] Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of Medicinal Chemistry.[1] Link
Miri, R., et al. (2011).[1] Cytotoxic Effect of Some 1,4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety.[1] Brieflands.[1] Link
Charles River Laboratories. (2024).[1] Tissue Cross-Reactivity Studies and Protocols.[1][4]Link
Benchmarking the synthetic efficiency of 6-Methyl-2,3-dihydroquinolin-4(1H)-one production methods
Executive Summary The scaffold 6-Methyl-2,3-dihydroquinolin-4(1H)-one (MDQ) is a critical pharmacophore in drug discovery, serving as a precursor for serotonin antagonists, anti-mitotic agents, and diverse alkaloids. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 6-Methyl-2,3-dihydroquinolin-4(1H)-one (MDQ) is a critical pharmacophore in drug discovery, serving as a precursor for serotonin antagonists, anti-mitotic agents, and diverse alkaloids. While the classical intramolecular Friedel-Crafts acylation remains the industry standard, recent advancements in solid-acid catalysis and microwave-assisted synthesis offer compelling alternatives for scale-up and green chemistry compliance.
This guide objectively benchmarks three distinct synthetic methodologies:
Checkpoint: Purity must be >98% by HPLC to prevent oligomerization side-reactions during the subsequent acid-catalyzed cyclization.
Method A: The Classical Standard (Polyphosphoric Acid)
Mechanism & Rationale
Polyphosphoric acid (PPA) acts as both the solvent and the Lewis/Brønsted acid catalyst. It activates the carboxylic acid of the precursor to form an acylium ion, which undergoes electrophilic aromatic substitution (EAS) at the ortho position of the toluene ring.
Experimental Protocol
Setup: Charge a 3-neck round-bottom flask with PPA (10 g per 1 g of substrate). Heat to 100°C to lower viscosity.
Addition: Add 3-(p-tolylamino)propanoic acid (5.0 g, 28 mmol) portion-wise over 20 minutes. Mechanical stirring is mandatory due to high viscosity.
Reaction: Maintain at 120°C for 3 hours. Monitor by TLC (EtOAc:Hexane 3:7).
Quench: Pour the hot, viscous syrup onto 200 g of crushed ice with vigorous stirring. The mixture will turn milky white.
Workup: Neutralize with 50% NaOH (exothermic!) to pH 8. Extract with CH₂Cl₂ (3 x 50 mL). Dry over MgSO₄ and concentrate.
Pros: Robust; tolerates moisture; PPA is inexpensive.
Cons:High viscosity makes stirring difficult; massive phosphate waste stream; difficult temperature control during quench.
Method B: The Process Improvement (Eaton’s Reagent)
Mechanism & Rationale
Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) serves as a lower-viscosity alternative to PPA. The methanesulfonic acid acts as the solvent, while P₂O₅ acts as the dehydrating agent. This system allows for lower reaction temperatures and significantly easier workup.
Experimental Protocol
Setup: In a dry flask under N₂, dissolve 3-(p-tolylamino)propanoic acid (5.0 g, 28 mmol) in Eaton’s Reagent (25 mL).
Reaction: Heat to 70°C for 1.5 hours. (Note: The lower viscosity allows for magnetic stirring).
Quench: Cool to room temperature and slowly pour into ice-cold water (100 mL).
Workup: Neutralize with saturated NaHCO₃. The product often precipitates as a solid, which can be collected by filtration (avoiding solvent extraction).
Cons: Reagent is corrosive and more expensive than PPA; requires anhydrous conditions.
Method C: The Green Frontier (Microwave/K-10)
Mechanism & Rationale
This method utilizes Montmorillonite K-10 , a heterogeneous clay catalyst with high surface acidity. When coupled with microwave irradiation, the reaction rate is accelerated by rapid dipolar polarization, achieving cyclization in minutes rather than hours. This is a "solvent-free" or "minimal solvent" approach.[2]
Experimental Protocol
Setup: Mix 3-(p-tolylamino)propanoic acid (1.0 g, 5.6 mmol) with Montmorillonite K-10 (2.0 g) in a mortar until a fine, homogeneous powder is obtained.
Irradiation: Place the powder in a quartz microwave vial. Irradiate at 600 W (maintaining internal temp ~110°C) for 10 minutes .
Extraction: Cool the vial. Add Ethanol (20 mL) and stir for 5 minutes to desorb the product.
Workup: Filter off the clay catalyst (which can be reactivated). Concentrate the filtrate to obtain the product.
Cons: Difficult to scale beyond gram quantities (penetration depth of microwaves); requires specialized equipment.
Comparative Analysis & Visualization
Efficiency Data Table
Metric
Method A (PPA)
Method B (Eaton's)
Method C (MW/K-10)
Reaction Time
3 - 4 Hours
1.5 Hours
10 Minutes
Temperature
120°C
70°C
110°C (Irradiation)
Isolated Yield
78%
90%
84%
Workup Difficulty
High (Viscous/Exothermic)
Low (Precipitation)
Very Low (Filtration)
Scalability
High (kg scale)
Medium-High
Low (g scale)
E-Factor (Waste)
High (Phosphate salts)
Medium
Low (Catalyst reusable)
Reaction Workflow Diagram
Figure 1: Comparative synthetic workflows for 6-Methyl-2,3-dihydroquinolin-4(1H)-one production.
Conclusion & Recommendation
For High-Throughput Screening (HTS): Use Method C (Microwave/K-10) . It provides the fastest turnover and the cleanest crude profile, allowing for rapid library generation without extensive purification.
For Process Scale-Up (>100g): Use Method B (Eaton's Reagent) . It strikes the optimal balance between yield (90%), operational ease (stirrable solution), and safety (controlled exotherm) compared to the viscous and messy PPA route.
References
Classical PPA Cyclization:
Atwal, K. S., et al. (1987). "Synthesis of 1,2,3,4-tetrahydro-4-oxoquinolines." Journal of Medicinal Chemistry, 30(4), 635-640.
[Link]
Eaton's Reagent Methodology:
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073.
[Link]